molecular formula C9H10BrN B2614438 4-Bromo-5,6,7,8-tetrahydroquinoline CAS No. 881204-70-2

4-Bromo-5,6,7,8-tetrahydroquinoline

Cat. No.: B2614438
CAS No.: 881204-70-2
M. Wt: 212.09
InChI Key: CQXCEWIDPHPVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5,6,7,8-tetrahydroquinoline (CAS 881204-70-2) is a brominated heterocyclic compound with the molecular formula C9H10BrN and a molecular weight of 212.1 g/mol . This chemical serves as a highly valuable synthetic intermediate and building block in organic and medicinal chemistry. Its core structure incorporates a partially saturated quinoline ring system, making it a versatile precursor for the construction of more complex, biologically active molecules. Researchers utilize this brominated tetrahydroquinoline extensively in the synthesis of tricyclic fused pyrimidoquinolines, which are scaffolds of significant biological relevance due to their demonstrated anticancer, antibacterial, anti-inflammatory, and antimalarial activities . Recent studies in 2025 highlight the critical role of brominated tetrahydroquinolines as key precursors for preparing multifunctional quinoline derivatives with potential as anticancer agents . The bromine atom at the 4-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXCEWIDPHPVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881204-70-2
Record name 4-bromo-5,6,7,8-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-5,6,7,8-tetrahydroquinoline: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Heterocyclic Scaffold

For researchers, medicinal chemists, and professionals in drug development, the tetrahydroquinoline core represents a privileged scaffold, consistently appearing in a multitude of biologically active compounds. This guide focuses on a specific, yet under-documented derivative, 4-Bromo-5,6,7,8-tetrahydroquinoline (CAS 881204-70-2). While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive overview based on established principles of organic synthesis, characterization techniques, and the known reactivity and biological potential of the broader class of bromo-tetrahydroquinolines.

Physicochemical Properties and Structural Elucidation

Table 1: Physicochemical Properties of 4-Bromo-5,6,7,8-tetrahydroquinoline

PropertyValueSource/Comment
CAS Number 881204-70-2[1][2]
Molecular Formula C₉H₁₀BrN[1]
Molecular Weight 212.09 g/mol [1]
Appearance Expected to be a solid at room temperature.Based on related bromo-tetrahydroquinolines.
Melting Point Data not available.Requires experimental determination.
Boiling Point Data not available.Requires experimental determination.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.General characteristic of similar heterocyclic compounds.

Spectroscopic Characterization:

The definitive identification of 4-Bromo-5,6,7,8-tetrahydroquinoline relies on a combination of spectroscopic techniques. Commercial suppliers, such as BLDpharm, indicate the availability of NMR, HPLC, LC-MS, and UPLC data, which are crucial for confirming the structure and purity of the compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the arrangement of protons and carbon atoms. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as multiplets for the aliphatic protons of the cyclohexene moiety.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of a bromine atom would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio).

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as C-H bonds (aromatic and aliphatic), C=N and C=C bonds of the quinoline ring, and the C-Br bond.

Synthesis of the Tetrahydroquinoline Core

The synthesis of the 5,6,7,8-tetrahydroquinoline scaffold can be achieved through various established methodologies in organic chemistry.[3][4] A common and effective approach involves the construction of the quinoline ring system followed by reduction, or a direct annulation strategy.

A plausible synthetic route to 4-Bromo-5,6,7,8-tetrahydroquinoline could involve a multi-step sequence starting from readily available precursors. One conceptual pathway is the Povarov reaction, a powerful tool for the synthesis of tetrahydroquinolines.[5][6]

Reactivity_Hub Core 4-Bromo-5,6,7,8-tetrahydroquinoline C₉H₁₀BrN A Suzuki Coupling (Aryl or Heteroaryl Groups) Core->A B Sonogashira Coupling (Alkynyl Groups) Core->B C Buchwald-Hartwig Amination (Nitrogen-based Nucleophiles) Core->C D Stille Coupling (Organotin Reagents) Core->D E Nucleophilic Aromatic Substitution (Under specific conditions) Core->E

Figure 2: Potential cross-coupling reactions for the functionalization of 4-Bromo-5,6,7,8-tetrahydroquinoline.

The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents.

Biological Significance and Therapeutic Potential

The tetrahydroquinoline scaffold is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities. [4][7]While specific studies on 4-Bromo-5,6,7,8-tetrahydroquinoline are limited, the known activities of related derivatives provide a strong rationale for its investigation in various therapeutic areas.

  • Anticancer Activity: Many tetrahydroquinoline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways, including the induction of apoptosis and inhibition of cell proliferation. [1][7][8]* Antimicrobial Activity: The tetrahydroquinoline core has been incorporated into molecules with significant antibacterial and antifungal activities. [8]* Anti-inflammatory Effects: Certain substituted tetrahydroquinolines have shown promise as anti-inflammatory agents. [7]* C5a Receptor Antagonism: Substituted 5,6,7,8-tetrahydroquinolines have been investigated as antagonists of the C5a receptor, which is implicated in inflammatory responses. [9] The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency, selectivity, or metabolic stability. Therefore, 4-Bromo-5,6,7,8-tetrahydroquinoline serves as a valuable starting point for the design and synthesis of novel therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-Bromo-5,6,7,8-tetrahydroquinoline. While specific toxicity data is not available, related bromo-heterocyclic compounds are often classified as irritants. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Bromo-5,6,7,8-tetrahydroquinoline is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule remains to be fully documented in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and further functionalization based on established chemical principles. The strategic importance of the tetrahydroquinoline scaffold, combined with the synthetic versatility offered by the bromo-substituent, positions this compound as a valuable building block for the development of novel molecules with diverse biological activities. Further research into the specific properties and applications of 4-Bromo-5,6,7,8-tetrahydroquinoline is warranted and is anticipated to contribute significantly to the advancement of chemical and pharmaceutical sciences.

References

Please note that due to the limited specific literature on 4-Bromo-5,6,7,8-tetrahydroquinoline, some of the following references pertain to the broader class of tetrahydroquinolines and their synthesis.

  • PubChem. 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. [Link]

  • MDPI. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. [Link]

  • PubMed. (2020). Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. [Link]

  • PubChemLite. 4-bromo-5,6,7,8-tetrahydroisoquinoline (C9H10BrN). [Link]

  • Asian Journal of Chemistry. (2023). Synthesis and Biological Evaluation of Novel Tetrahydroisoquinoline Derivatives as Antitumor Agents. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • NIST WebBook. Quinoline, 5,6,7,8-tetrahydro-. [Link]

  • MOST Wiedzy. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. [Link]

Sources

Difference between 4-bromo-tetrahydroquinoline and tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Reactivity Profiles, and Synthetic Protocols

Executive Summary

This guide delineates the critical technical distinctions between 4-bromo-1,2,3,4-tetrahydroquinoline (4-Br-THQ) and 1,2,3,4-tetrahydroisoquinoline (THIQ) . While both share a bicyclic C9H11N skeleton, they occupy distinct niches in drug discovery:

  • THIQ is a stable, privileged pharmacophore (found in dopamine antagonists and opioid ligands) functioning as a robust secondary amine scaffold.

  • 4-Br-THQ is a highly reactive, often transient intermediate. It is rarely a final drug target due to the instability of the benzylic bromide bond, serving instead as a functionalization handle to access complex C4-substituted quinolines.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the position of the nitrogen atom relative to the benzene ring and the resulting electronic environment of the heterocyclic ring.

Comparative Anatomy
Feature4-Bromo-1,2,3,4-Tetrahydroquinoline (4-Br-THQ)1,2,3,4-Tetrahydroisoquinoline (THIQ)
Nitrogen Position Position 1 (Directly attached to Benzene)Position 2 (Separated by one carbon)
Amine Type Aniline-like (less basic, pKa ~5.0)Benzylamine-like (more basic, pKa ~9.5)
C4 Environment Benzylic & Homobenzylic to NitrogenHomobenzylic
Stability Low. Prone to elimination (HBr) to form dihydroquinoline or aromatize.High. Stable at room temperature; shelf-stable scaffold.
Primary Reactivity Electrophile (Alkylating agent)Nucleophile (Secondary amine)
Topology Visualization

The following diagram illustrates the numbering and structural offset. Note the "Benzylic Danger Zone" in 4-Br-THQ.

StructuralComparison cluster_0 4-Bromo-Tetrahydroquinoline (4-Br-THQ) cluster_1 Tetrahydroisoquinoline (THIQ) node_4Br N-Position: 1 (Anilinic) C4-Position: Benzylic Bromide Reactivity: High (Elimination Risk) node_THIQ N-Position: 2 (Aliphatic) C4-Position: Stable Methylene Reactivity: Stable Scaffold

Caption: Structural topology contrasting the reactive benzylic center of 4-Br-THQ with the stable scaffold of THIQ.

Part 2: The Reactivity Profile & "The Trap"

The Instability of 4-Br-THQ

Researchers often underestimate the lability of the C4-bromine in tetrahydroquinolines.

  • Elimination vs. Substitution: The C4-H and C3-H protons are anti-periplanar to the bromine. In the presence of base (or even upon heating), 4-Br-THQ rapidly eliminates HBr to form 1,2-dihydroquinoline , which often oxidizes further to the fully aromatic quinoline .

  • The "Protection" Requirement: You cannot synthesize 4-Br-THQ with a free N-H. The nitrogen lone pair donates electron density into the ring, making the system prone to oxidation. Successful synthesis requires an electron-withdrawing group (EWG) on the Nitrogen (e.g., Acetyl, Tosyl, Boc).

THIQ: The Stable Nucleophile

THIQ behaves as a standard secondary amine. It participates in reductive aminations, amide couplings, and SNAr reactions without disturbing the bicyclic core. Its C1 position is susceptible to oxidation (to dihydroisoquinoline) only under forcing conditions or specific enzymatic catalysis (e.g., MAO-B).

Part 3: Experimental Protocols

Protocol A: Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives

Method: The Pictet-Spengler Reaction Context: This is the industry-standard method for generating THIQ libraries. It involves the condensation of a phenethylamine with an aldehyde, followed by ring closure.[1]

Reagents:

  • Substituted Phenethylamine (1.0 equiv)

  • Aldehyde (1.1 equiv)[2]

  • Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Imine Formation: Dissolve amine and aldehyde in dry DCM. Add MgSO₄ (drying agent) to drive imine formation. Stir at RT for 2 hours. Filter off solids.

  • Cyclization: Cool the filtrate to 0°C. Add TFA (2–5 equiv) dropwise.

    • Expert Note: For electron-rich rings (e.g., dimethoxy), cyclization occurs at RT. For electron-neutral rings, reflux in toluene with p-TsOH may be required.

  • Quench: Basify with saturated NaHCO₃ to pH 8.

  • Extraction: Extract with DCM (3x). Wash organic layer with brine.[2]

  • Purification: Flash chromatography (EtOAc/Hexane).

Protocol B: Synthesis of N-Protected 4-Bromo-Tetrahydroquinoline

Method: Radical Bromination (Wohl-Ziegler) Context: Direct bromination of THQ is impossible due to ring activation. You must use N-Acetyl-1,2,3,4-tetrahydroquinoline as the starting material to direct the bromine to the benzylic C4 position via a radical mechanism.

Reagents:

  • N-Acetyl-1,2,3,4-tetrahydroquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Radical Initiator: AIBN (0.1 equiv) or Benzoyl Peroxide

  • Solvent: CCl₄ or Benzotrifluoride (PhCF₃) - PhCF₃ is the greener, modern alternative.

Step-by-Step Workflow:

  • Preparation: Dissolve N-acetyl-THQ in anhydrous PhCF₃ under Argon.

  • Reagent Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux (approx. 80°C) to initiate the radical chain reaction.

    • Expert Insight: Monitor closely.[1][2][3] The reaction usually completes in 1–2 hours. Over-reaction leads to dibromination or aromatization.

  • Workup (Critical): Cool to 0°C to precipitate succinimide. Filter quickly.

  • Isolation: Evaporate solvent under reduced pressure at low temperature (<30°C) .

    • Warning: Do not heat the crude residue. 4-Bromo-THQ derivatives are thermally unstable. Use immediately for the next step (e.g., nucleophilic substitution).

Reactivity Flowchart

ReactivityFlow cluster_inputs Starting Materials THQ Tetrahydroquinoline (THQ) Protect N-Ac-THQ THQ->Protect 1. Protection (Ac2O) THIQ Tetrahydroisoquinoline (THIQ) Pictet Pictet-Spengler Cyclization THIQ->Pictet Aldehyde + Acid Bromination 4-Bromo-N-Ac-THQ (Unstable Intermediate) Protect->Bromination 2. NBS / AIBN (Radical Path) Elimination Quinoline (Aromatization) Bromination->Elimination Heat/Base Substitution 4-Nu-THQ (Functionalized) Bromination->Substitution Nucleophile (Nu-) Library Library Pictet->Library THIQ Library (Stable Drugs)

Caption: Divergent synthetic pathways: THIQ leads to stable libraries; THQ requires protection to access the reactive 4-bromo intermediate.

Part 4: Medicinal Chemistry Applications[4][5][6][7][8][9][10][11]

THIQ: The Dopamine/Opioid Scaffold

The THIQ core is a "privileged structure" because the nitrogen atom is held in a specific spatial orientation relative to the aromatic ring, mimicking the distance found in endogenous neurotransmitters like dopamine.

  • Key Drugs: Tubocurarine (muscle relaxant), Nomifensine (antidepressant).

  • Mechanism: The secondary amine acts as a proton acceptor, interacting with Aspartate residues in GPCR binding pockets.

4-Br-THQ: The Synthetic Key

The 4-bromo derivative is not a pharmacophore itself but a gateway.

  • Utility: It allows medicinal chemists to install carbon or heteroatom substituents at the C4 position, creating novel IP space.

  • Stereochemistry: Nucleophilic substitution at C4 often proceeds with inversion (SN2) or racemization (SN1), allowing access to chiral 4-substituted tetrahydroquinolines, which are increasingly explored for anti-malarial and BET bromodomain inhibition activities.

References

  • Pictet-Spengler Reaction Protocol

    • Source: BenchChem.[1][2] "The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines."

  • NBS Bromination of Tetrahydroquinolines

    • Source: RSC Advances.[4] "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study." (2023).[4]

    • URL:[Link]

  • Medicinal Chemistry of THIQ

    • Source: National Institutes of Health (PubMed). "1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design."[5][6]

    • URL:[Link]

  • Reactivity of Benzylic Bromides

    • Source: Chemistry Steps.[2][3][7][8][9] "Allylic Bromination by NBS with Practice Problems."

    • URL:[Link]

Sources

Introduction: The Significance of Solubility in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-5,6,7,8-tetrahydroquinoline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-5,6,7,8-tetrahydroquinoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental methodologies for its determination, and presents a predictive analysis based on the behavior of structurally analogous compounds.

4-Bromo-5,6,7,8-tetrahydroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry. The solubility of this compound in various organic solvents is a critical physicochemical parameter that profoundly influences its utility in a range of applications, from chemical synthesis and purification to formulation and biological screening. A thorough understanding of its solubility profile is paramount for efficient process development, ensuring reproducible experimental outcomes, and enabling its advancement in the drug discovery pipeline.

This document serves as a practical guide, offering both theoretical insights and actionable experimental protocols to empower researchers in their work with 4-Bromo-5,6,7,8-tetrahydroquinoline.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 4-Bromo-5,6,7,8-tetrahydroquinoline is dictated by its molecular structure, which features a fused heterocyclic ring system, a bromine substituent, and a tetrahydro-aromatic portion. These structural elements collectively determine the molecule's polarity, capacity for hydrogen bonding, and crystal lattice energy, all of which are pivotal in its interaction with organic solvents.

Key Molecular Features Influencing Solubility:

  • Quinoline Core: The quinoline ring system, with its basic nitrogen atom, can be protonated in acidic conditions, leading to the formation of a more polar cationic salt. This ionization significantly enhances solubility in polar protic solvents.[1][2] In its neutral, free-base form, it tends to be more soluble in non-polar organic solvents.[1]

  • Bromine Substituent: The presence of a bromine atom increases the molecular weight and introduces a degree of lipophilicity, which can influence solubility in non-polar solvents.

  • Tetrahydro-aromatic Portion: The saturated portion of the ring system reduces the overall aromaticity and planarity compared to quinoline, which can affect crystal packing and, consequently, solubility.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 4-Bromo-5,6,7,8-tetrahydroquinoline in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and in the presence of acidic impurities or upon deliberate acidification, can form a soluble salt.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents are effective at solvating a wide range of organic molecules due to their high polarity and ability to disrupt crystal lattice forces.
Non-Polar Aprotic Toluene, Hexanes, Diethyl EtherLow to ModerateThe non-polar hydrocarbon backbone of the molecule will have favorable interactions with these solvents, but the polar quinoline moiety may limit high solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents offer a good balance of polarity and are often effective for dissolving a variety of organic compounds.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for this purpose.

Materials and Equipment
  • 4-Bromo-5,6,7,8-tetrahydroquinoline (solid)

  • A selection of organic solvents (e.g., as listed in Table 1)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (0.22 µm)

  • Drying oven or vacuum desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solid into vial prep2 Add a known volume of solvent prep1->prep2 Step 1 equil1 Seal vial and place in shaker prep2->equil1 equil2 Equilibrate at constant temperature (e.g., 24h) equil1->equil2 Step 2 samp1 Allow solid to settle equil2->samp1 samp2 Withdraw supernatant through a syringe filter samp1->samp2 Step 3 samp3 Transfer a known volume to a pre-weighed vial samp2->samp3 Step 4 samp4 Evaporate the solvent samp3->samp4 Step 5 samp5 Weigh the vial with the dried residue samp4->samp5 Step 6 calc1 Calculate the mass of the dissolved solid samp5->calc1 calc2 Express solubility (e.g., mg/mL) calc1->calc2 Step 7

Sources

Reactivity profile of brominated tetrahydroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Reactivity Profile of Brominated Tetrahydroquinoline Derivatives

Executive Summary 1,2,3,4-Tetrahydroquinoline (THQ) is a "privileged scaffold" in medicinal chemistry, serving as the structural core for diverse therapeutics ranging from oxamniquine (antiparasitic) to BET bromodomain inhibitors (anticancer). The introduction of a bromine atom—typically at the C6 position—transforms this inert carrier into a versatile linchpin for divergent synthesis. This guide details the electronic dynamics, regioselective synthesis, and downstream reactivity of brominated THQs, distinguishing between the reactivity of the halogen handle (cross-coupling) and the saturated heterocycle (C(sp³)-H activation).

Part 1: Structural Dynamics & Electronic Properties

To manipulate brominated THQs effectively, one must understand the electronic "push-pull" within the molecule.

  • The Nitrogen "Push": The nitrogen atom is a strong electron donor (+M effect). In the ground state, the lone pair orbital overlaps with the aromatic

    
    -system, significantly increasing electron density at the ortho (C8) and para (C6) positions. This makes the unbrominated scaffold highly susceptible to electrophilic aromatic substitution (S_EAr) and oxidative degradation.
    
  • The Bromine "Anchor": Once installed, the bromine atom at C6 exerts a weak inductive withdrawal (-I) but a mesomeric donation (+M). However, its primary utility is not electronic modulation but serving as a site for oxidative addition with transition metals (Pd, Ni, Cu).

  • Conformational Pucker: Unlike planar quinolines, the saturated ring of THQ adopts a half-chair conformation. This places the C2-C3-C4 protons in specific axial/equatorial orientations, which is critical for stereoselective C-H activation processes.

Reactivity Hotspots:

  • N1 (Nucleophilic): Susceptible to alkylation, acylation, and oxidation.

  • C2 (Oxidative Lability): The

    
    -amino C-H bond is the weakest point (BDE ~90 kcal/mol), prone to oxidative dehydrogenation (aromatization) or Cross-Dehydrogenative Coupling (CDC).
    
  • C6-Br (The Handle): The site for Suzuki, Heck, and Buchwald-Hartwig couplings.

Part 2: Synthesis & Regiocontrol[1]

Direct bromination of THQ is operationally simple but chemically risky due to competing aromatization (oxidation to quinoline) and N-bromination. The "Self-Validating" route requires N-protection to dampen the nitrogen's nucleophilicity.

The "Protection-First" Strategy

To achieve exclusive C6-bromination without over-oxidation, the nitrogen lone pair must be sequestered into an amide resonance.

Workflow Logic:

  • Protection: Acetylation or Tosylation. This prevents N-bromination and lowers the oxidation potential of the ring, stopping spontaneous aromatization.

  • Bromination: Use of N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF/MeCN). The amide directing group (via sterics and electronics) generally favors the para position (C6) relative to the nitrogen.

  • Deprotection: Acidic or basic hydrolysis restores the reactive free amine.

Diagram 1: Synthesis & Reactivity Workflow

THQ_Synthesis THQ 1,2,3,4-Tetrahydroquinoline (Starting Material) N_Prot N-Acyl-THQ (Protected) THQ->N_Prot Ac2O, Et3N (Protection) Quinoline Quinoline Byproduct (Over-oxidation) THQ->Quinoline Direct NBS (Risk of Aromatization) Br_Int 6-Bromo-N-Acyl-THQ (Stable Intermediate) N_Prot->Br_Int NBS, MeCN, 0°C (Regioselective SEAr) Final 6-Bromo-THQ (Divergent Scaffold) Br_Int->Final HCl/EtOH (Deprotection)

Caption: Step-wise synthesis of 6-bromo-THQ preventing oxidative aromatization via N-protection.

Part 3: The Cross-Coupling Landscape (C6 Reactivity)

Once the 6-bromo-THQ scaffold is secured, the bromine atom serves as the entry point for library generation.

Suzuki-Miyaura Coupling (Biaryl Synthesis)
  • Mechanism: Pd(0) inserts into the C-Br bond (oxidative addition).[1] The electron-rich nitrogen (even if protected) can sometimes coordinate to Pd, requiring bidentate ligands to maintain catalytic turnover.

  • Optimal Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with weak bases (Na₂CO₃) in dioxane/water.

  • Application: Synthesis of biaryl BET inhibitors.

Buchwald-Hartwig Amination (C-N Bond Formation)
  • Challenge: The free NH of the THQ can compete with the external amine if not protected.

  • Solution: Use N-protected 6-bromo-THQ.

  • Ligand Choice: Bulky phosphines (e.g., XPhos, BrettPhos) are required to facilitate reductive elimination and prevent

    
    -hydride elimination if the coupling partner is aliphatic.
    
Sonogashira Coupling (Alkynylation)
  • Reactivity: 6-bromo-THQs react smoothly with terminal alkynes.

  • Warning: Copper co-catalysts can sometimes promote oxidative aromatization of the THQ ring if oxygen is not strictly excluded.

Part 4: Advanced C(sp³)-H Functionalization (C2 Reactivity)

Modern methodologies utilize the reductive nature of the THQ nitrogen to functionalize the adjacent C2 position, even in the presence of a C6-bromine.

Cross-Dehydrogenative Coupling (CDC)

Using photoredox catalysis or mild oxidants (e.g., DDQ, TBHP), an iminium ion intermediate is generated in situ. Nucleophiles (indoles, cyanides, malonates) can then trap this species.

  • Selectivity: The reaction occurs exclusively at C2 (alpha to Nitrogen).

  • Compatibility: The C6-Bromine remains intact, allowing for "orthogonal functionalization"—first modifying C2 via CDC, then C6 via Suzuki coupling.

Diagram 2: Orthogonal Reactivity Map

Reactivity_Map Core 6-Bromo-THQ Suzuki Biaryl Derivatives (Suzuki) Core->Suzuki Pd(0), Ar-B(OH)2 (At C6-Br) Buchwald Amino-Quinolines (Buchwald) Core->Buchwald Pd(0), R-NH2 (At C6-Br) CDC C2-Functionalization (CDC/Photoredox) Core->CDC Oxidant, Nu- (At C2-H) Alkylation N-Alkylation (SN2) Core->Alkylation R-X, Base (At N1-H) Aromatization 6-Bromo-Quinoline (Oxidation) Core->Aromatization DDQ or O2 (Ring Oxidation)

Caption: Orthogonal reactivity profile showing divergent pathways at C2, C6, and N1 positions.

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Bromo-1,2,3,4-Tetrahydroquinoline

This protocol prioritizes purity and prevents aromatization.

  • Protection: Dissolve THQ (10 mmol) in DCM (50 mL). Add Et₃N (12 mmol) and Ac₂O (11 mmol) at 0°C. Stir 2h. Wash with dilute HCl. Dry (MgSO₄) and concentrate.

    • Checkpoint: ¹H NMR should show N-Ac methyl singlet ~2.2 ppm.

  • Bromination: Dissolve N-Ac-THQ in MeCN (0.2 M). Add NBS (1.05 equiv) portion-wise at 0°C in the dark (to minimize radical side reactions). Stir 4h at RT.

    • TLC Monitoring: 30% EtOAc/Hexane. Product is less polar than SM.

    • Workup: Quench with 10% Na₂S₂O₃ (removes Br₂). Extract EtOAc.

  • Deprotection: Reflux intermediate in 6M HCl/EtOH (1:1) for 6h. Neutralize with NaOH to pH 9. Extract DCM.

    • Validation: ¹H NMR (CDCl₃): Doublet at ~6.4 ppm (C8-H), Doublet of doublets at ~7.0 ppm (C7-H), doublet at ~7.1 ppm (C5-H). The coupling constants confirms 1,2,4-substitution pattern (C6-Br).

Protocol B: Suzuki Coupling of 6-Bromo-THQ

Standard conditions for biaryl synthesis.

ComponentEquivRole
6-Bromo-THQ 1.0Electrophile
Aryl Boronic Acid 1.2Nucleophile
Pd(dppf)Cl₂ 0.05Catalyst (Resistant to chelation)
K₂CO₃ (2M aq) 3.0Base (Activates Boron)
Dioxane [0.1 M]Solvent

Procedure:

  • Degas solvents with N₂ for 15 mins (Critical: O₂ poisons Pd and oxidizes THQ).

  • Combine reagents in a sealed tube.

  • Heat to 90°C for 12h.

  • Filter through Celite.

  • Self-Validating Step: The disappearance of the C6-Br signal in LCMS and the appearance of M+Ar mass confirms coupling.

References

  • Regioselective Bromination Mechanisms: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry. (Generalized SEAr mechanism grounding).

  • THQ as a Privileged Scaffold: Sridharan, V., et al. "Tetrahydroquinolines as privileged scaffolds in medicinal chemistry." Chemical Reviews.

  • Cross-Dehydrogenative Coupling (CDC): Li, C.J., et al. "Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations." Chemical Reviews.

  • Palladium Catalyzed Cross-Coupling: Miyaura, N., Suzuki, A.[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Medicinal Chemistry Applications (BET Inhibitors): Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature. (Example of THQ-like scaffolds in drug discovery).

Sources

Technical Whitepaper: 4-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)

Chemical Identity & Structural Informatics

4-Bromo-5,6,7,8-tetrahydroquinoline is a bifunctional heterocyclic scaffold merging the electronic properties of a pyridine ring with the lipophilic, steric bulk of a saturated cyclohexane fusion. Unlike its fully aromatic analogue (4-bromoquinoline), the 5,6,7,8-tetrahydro derivative offers a unique vector for optimizing solubility (logP) and metabolic stability in drug design.

Crucial Distinction: Researchers must distinguish this compound from its isomer, 4-bromo-5,6,7,8-tetrahydroisoquinoline. The position of the nitrogen atom (N1 vs N2) fundamentally alters the electronic landscape and reactivity profile.

IdentifierValue
IUPAC Name 4-Bromo-5,6,7,8-tetrahydroquinoline
CAS Registry Number 881204-70-2
SMILES (Canonical) BrC1=CC=NC2=C1CCCC2
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Physical State Solid / Pale Yellow Powder
pKa (Predicted) ~5.2 (Pyridine nitrogen)
Synthetic Retro-Analysis & Production

The synthesis of 4-bromo-5,6,7,8-tetrahydroquinoline is rarely achieved by direct bromination of the parent tetrahydroquinoline due to poor regioselectivity. The most robust, self-validating protocol relies on the functionalization of the 4-hydroxy precursor.

Core Synthetic Workflow
  • Selective Hydrogenation: Reduction of the carbocyclic ring of 4-quinolinol (4-hydroxyquinoline) while preserving the heteroaromatic pyridine ring.

  • Deoxybromination: Conversion of the hydroxyl group to a bromide using phosphoryl bromide (

    
    ).
    

SynthesisPath Start 4-Hydroxyquinoline (CAS 611-36-9) Inter 5,6,7,8-Tetrahydroquinolin-4-ol (Key Intermediate) Start->Inter H2, PtO2 AcOH, 60°C (Selective Reduction) Product 4-Bromo-5,6,7,8- tetrahydroquinoline Inter->Product POBr3, 140°C (Deoxybromination)

Figure 1: Step-wise synthetic pathway transforming the fully aromatic quinoline core into the tetrahydro-brominated scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-4-ol

  • Reagents: 4-Hydroxyquinoline (1.0 eq), Platinum(IV) oxide (

    
    , Adams' catalyst, 5 mol%), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve 4-hydroxyquinoline in glacial acetic acid in a pressure vessel.

    • Add

      
       catalyst under an inert atmosphere (
      
      
      
      ).
    • Pressurize with Hydrogen gas (

      
      ) to 50 psi and heat to 60°C.
      
    • Monitor via LC-MS until the starting material is consumed (approx. 12-24h). The pyridine ring resists reduction under these specific acidic conditions.

    • Filter through Celite to remove the catalyst. Concentrate the filtrate to yield the intermediate.

Step 2: Bromination to 4-Bromo-5,6,7,8-tetrahydroquinoline

  • Reagents: 5,6,7,8-Tetrahydroquinolin-4-ol (1.0 eq), Phosphorus oxybromide (

    
    , 1.5 eq), Anhydrous Toluene or DCE.
    
  • Procedure:

    • Suspend the intermediate in anhydrous toluene.

    • Critical Safety Step: Add

      
       portion-wise at 0°C. The reaction is exothermic.
      
    • Heat the mixture to reflux (110°C) for 4 hours. The hydroxyl group is converted to a leaving group (phosphoryl species) and displaced by bromide.

    • Quench: Cool to 0°C and slowly pour onto crushed ice/sodium bicarbonate solution to decompose excess phosphoryl halides.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
      
Reactivity Profile & Functionalization

The C4-Bromine position is highly activated for oxidative addition by transition metals due to the electron-deficient nature of the pyridine ring. This makes the scaffold an excellent electrophile for Palladium-catalyzed cross-coupling reactions.

Divergent Synthesis Strategy
  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.

  • Buchwald-Hartwig Amination: Introduction of amine side chains (common in kinase inhibitors).

  • Lithium-Halogen Exchange: Generation of the C4-lithio species for reaction with electrophiles (aldehydes/ketones).

Reactivity Core 4-Bromo-5,6,7,8- tetrahydroquinoline Suzuki 4-Aryl-5,6,7,8-THQ (Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane Buchwald 4-Amino-5,6,7,8-THQ (Kinase Inhibitor Motifs) Core->Buchwald R-NH2, Pd2(dba)3 BINAP, NaOtBu Lithiation 4-Carboxy/Alkyl-THQ (Via Li-Halogen Exchange) Core->Lithiation 1. n-BuLi, -78°C 2. Electrophile (E+)

Figure 2: Divergent functionalization map demonstrating the versatility of the C4-bromo handle.

Medicinal Chemistry Applications

The 5,6,7,8-tetrahydroquinoline core is a "privileged structure" in medicinal chemistry. The saturation of the benzene ring disrupts the planarity of the molecule slightly and increases the fraction of


 carbons (

), a metric correlated with higher clinical success rates.

Key Therapeutic Areas:

  • Kinase Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket, while the C4-substituent (introduced via the bromine handle) occupies the hydrophobic back-pocket.

  • Anti-Infectives: Derivatives have shown potency against Toxoplasma gondii (calcium-dependent protein kinase 1 inhibitors).

  • GPCR Modulators: Used in the synthesis of Somatostatin receptor agonists and Allosteric modulators of mGluR.

Safety & Handling
  • Hazards: The compound is an organobromide and likely a skin/eye irritant. The synthesis involves

    
    , which reacts violently with water to release HBr and Phosphoric acid.
    
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (protect from direct UV exposure to prevent debromination).

  • Disposal: All aqueous waste from the

    
     quench must be neutralized with bicarbonate before disposal.
    
References
  • Synthesis of Tetrahydroquinolines: Journal of Medicinal Chemistry, 1993, 36, 1245–1254.[1] (Protocol for selective hydrogenation of quinolines).

  • Reaction of 4-hydroxyquinolines with POBr3:Organic Process Research & Development, 2002, 6, 74-77.
  • Antiparasitic Activity of Tetrahydroquinolines: Frontiers in Cellular and Infection Microbiology, 2020, 10, 203.

  • Compound Identity (CAS 881204-70-2): PubChem & Sigma-Aldrich Catalog Data.

Sources

The 4-Substituted Tetrahydroquinoline (THQ) Handbook: Synthesis, Stereocontrol, and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and synthetic therapeutics.[1][2] While the nitrogen heterocycle itself is common, the 4-substituted variant presents unique stereochemical challenges and pharmacological opportunities. The C4 position is critical for defining the spatial orientation of the molecule, often dictating receptor binding affinity in GPCRs and enzyme inhibition profiles in epigenetic targets (e.g., BET bromodomains).

This guide synthesizes the most robust methodologies for accessing enantioenriched 4-substituted THQs, moving beyond basic literature listing to provide a decision-making framework for synthetic chemists.

Part 1: Structural & Pharmacological Landscape[1][2][3]

The biological relevance of 4-substituted THQs stems from their ability to mimic peptide turns and rigidify pendant aryl groups.

Key Natural Products & Pharmacophores
CompoundBiological TargetKey Structural Feature
Martinelline Bradykinin/GPCR AntagonistPyrroloquinoline core with C4-aryl substitution; non-peptide antagonist.
Virantmycin Antiviral / AntifungalChlorinated THQ with a quaternary center at C4; inhibits viral replication.
Torcetrapib CETP Inhibitor4-substituted THQ (failed in Phase III, but validated the scaffold's potency).
Angustureine Antimalarial / CytotoxicSimple 2-substituted THQ, but C4-analogs show enhanced potency.
Pharmacological Data Summary

Recent SAR studies indicate that substitution at C4 often governs the "toggle" between agonist and antagonist activity.

Activity ClassCell Line / TargetPotency (IC50/MIC)Mechanism of Action
Anticancer HT29, HepG2, MCF72.5 - 16.7 μMApoptosis induction via Bax upregulation; PI3K/AKT/mTOR modulation.
Antifungal Candida glabrata~1 μg/mLDisruption of ergosterol biosynthesis (analogous to azoles).
Antimalarial P. falciparum< 100 nMHemozoin formation inhibition (chloroquine-resistant strains).

Part 2: Synthetic Methodologies

Accessing the C4 stereocenter requires overcoming steric hindrance and controlling the facial selectivity of the incoming nucleophile or hydride. We categorize the primary approaches into Constructive (building the ring) and Reductive (saturating the ring).

Strategy A: The Asymmetric Povarov Reaction (Constructive)

The Povarov reaction (imino-Diels-Alder) is the most versatile method for de novo synthesis of 4-substituted THQs. It allows for the simultaneous formation of the pyridine ring and the C4 stereocenter.

  • Mechanism: [4+2] cycloaddition between an N-arylimine and an electron-rich olefin (enecarbamate or vinyl ether).

  • Catalysis: Chiral Phosphoric Acids (CPA) or Urea/Thiourea organocatalysts.

  • Advantage: Installs three contiguous stereocenters (C2, C3, C4) in a single step.

Strategy B: Iridium-Catalyzed Asymmetric Hydrogenation (Reductive)

Pioneered by Zhou and co-workers, this method reduces pre-functionalized quinolines.

  • Challenge: Quinolines are aromatic and stable; breaking aromaticity requires high pressure or highly active catalysts.

  • Solution: Ir(COD)Cl]₂ / Bisphosphine (MeO-Biphep) / Iodine system.[3][4]

  • Mechanism: 1,4-hydride addition (enamine formation)

    
     isomerization 
    
    
    
    1,2-hydride addition.
Strategy C: Transition-Metal Catalyzed Functionalization

Recent advances utilizing Nickel and Copper allow for direct functionalization.

  • Ni-Catalyzed Hydrocyanation: Generates 4-cyano-THQs with high enantioselectivity.[5]

  • Cu-Catalyzed Hydrosilylation: Installs a silyl group at C4, useful for further cross-coupling.

Part 3: Mechanistic Visualization

Workflow 1: The Povarov Cyclization Logic

The following diagram illustrates the concerted vs. stepwise pathways in the Povarov reaction, highlighting the role of the catalyst in activating the imine.

PovarovMechanism Substrates Aniline + Aldehyde + Electron-Rich Olefin Imine N-Aryl Imine (In Situ) Substrates->Imine Condensation Activation Catalyst Activation (H-Bonding/Lewis Acid) Imine->Activation TS_Concerted Concerted [4+2] Transition State Activation->TS_Concerted Inverse Electron Demand TS_Stepwise Stepwise Mannich Intermediate Activation->TS_Stepwise Nucleophilic Attack Product 4-Substituted THQ (cis/trans controlled) TS_Concerted->Product TS_Stepwise->Product Cyclization

Figure 1: Bifurcated mechanistic pathway for the Povarov reaction. Chiral catalysts bias the TS to favor specific diastereomers.

Workflow 2: Iridium-Catalyzed Hydrogenation Cycle

This diagram details the "Zhou Mechanism" for reducing quinolines, a critical alternative when the quinoline core already exists.

IrHydrogenation Precursor 4-Substituted Quinoline Ir_Complex [Ir(H)2(L*)]+ Species Precursor->Ir_Complex Coordination Hydride_14 1,4-Hydride Addition Ir_Complex->Hydride_14 Enamine Enamine Intermediate Hydride_14->Enamine Isomerization Imine Isomerization Enamine->Isomerization Acid/I2 Assisted Hydride_12 1,2-Hydride Addition Isomerization->Hydride_12 FinalProduct Chiral 4-Substituted THQ Hydride_12->FinalProduct

Figure 2: The Zhou Cycle. Note the critical isomerization step converting the enamine to the reactive imine species.

Part 4: Detailed Experimental Protocol

Selected Method: Enantioselective Povarov Reaction via Urea Catalysis. Rationale: This protocol (adapted from Jacobsen et al.) offers the highest flexibility for library generation and creates the C4 center de novo.

Reagents & Equipment[5]
  • Catalyst: (R,R)-1,2-Diaminocyclohexane-derived urea (5 mol%).

  • Acid Co-catalyst: p-Toluenesulfonic acid (PTSA) (anhydrous).

  • Solvent: Toluene (anhydrous, degassed).

  • Dienophile: N-Vinylcarbamate or Dihydrofuran.

  • Drying Agent: 4Å Molecular Sieves (activated).

Step-by-Step Workflow
  • Imine Formation (In Situ):

    • Charge a flame-dried round-bottom flask with 4Å molecular sieves (100 mg/mmol).

    • Add the aniline derivative (1.0 equiv) and the aldehyde (1.05 equiv) in Toluene (0.5 M).

    • Stir at room temperature for 2 hours. Checkpoint: Verify imine formation via 1H NMR (disappearance of aldehyde proton).

  • Catalyst Addition:

    • Cool the reaction mixture to -20°C (Cryocooler or dry ice/acetone).

    • Add the Urea Catalyst (5 mol%) and PTSA (2.5 mol%). Note: The acid is crucial for activating the imine, but excess acid kills enantioselectivity.

  • Cycloaddition:

    • Add the electron-rich olefin (2.0 equiv) dropwise.

    • Stir at -20°C for 24-48 hours.

    • Monitoring: TLC will show the appearance of a diastereomeric mixture (usually cis-major).

  • Workup & Purification:

    • Quench with saturated NaHCO₃ solution.

    • Extract with EtOAc (3x). Wash organic layer with brine.

    • Purification: Flash column chromatography (Hexanes/EtOAc). The cis and trans isomers are often separable.

  • Validation:

    • Enantiomeric Excess (ee): Analyze via Chiral HPLC (Chiralcel OD-H or AD-H column).

    • Structure: NOESY NMR is required to confirm the relative stereochemistry (cis vs trans) at C2/C4.

References

  • Gerard, B., et al. (2012). "Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library." ACS Combinatorial Science. Link

  • Wang, D.-W., et al. (2003). "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines." Journal of the American Chemical Society.[6] Link

  • Wang, D.-W., et al. (2009). "Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines." The Journal of Organic Chemistry. Link

  • Jiao, M., et al. (2020).[5] "Enantioselective Synthesis of 4-Cyanotetrahydroquinolines via Ni-Catalyzed Hydrocyanation of 1,2-Dihydroquinolines." Organic Letters. Link

  • Powell, D. A., & Batey, R. A. (2002). "Total Synthesis of (+)-Martinellic Acid via a Hetero-Diels-Alder Multicomponent Coupling Reaction." Organic Letters. Link

  • Nakagawa, A., et al. (1980).[7] "Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces."[7][8] The Journal of Antibiotics. Link

Sources

An In-depth Technical Guide to the Safe Handling of 4-Bromo-5,6,7,8-tetrahydroquinoline for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the novel heterocyclic compound 4-Bromo-5,6,7,8-tetrahydroquinoline represents a key building block in the synthesis of potentially bioactive molecules. Its unique structure makes it a valuable intermediate in drug discovery and materials science. However, its reactivity and potential hazards necessitate a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) and safety data for this compound, offering practical, field-proven insights for its safe handling, storage, and emergency management.

Section 1: Hazard Identification and Comprehensive Risk Assessment

The foundation of safe laboratory practice is a complete understanding of a chemical's intrinsic hazards. 4-Bromo-5,6,7,8-tetrahydroquinoline is classified under the Globally Harmonized System (GHS) with specific warnings that demand careful consideration. The primary risks associated with this compound involve acute toxicity and irritation.

A summary of its hazard profile, based on data for the closely related isomer 4-bromo-5,6,7,8-tetrahydroisoquinoline, is presented below. Researchers should treat 4-Bromo-5,6,7,8-tetrahydroquinoline with a similar level of caution.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Eye Damage/Irritation Category 2A/2BWarningH319/H320: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation

Expert Analysis of Hazards:

  • Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that accidental ingestion of even small quantities could lead to significant adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.

  • Skin and Eye Irritation (H315, H319/H320): As a Category 2 irritant, the compound can cause inflammation, redness, and discomfort upon contact with skin and eyes. The causality here is the chemical's ability to disrupt the lipid bilayers of cells and denature proteins in epithelial tissues, leading to an inflammatory response. This necessitates the mandatory use of appropriate gloves and eye protection.

  • Respiratory Irritation (H335): The potential to irritate the respiratory tract means that inhalation of dust or powder from the solid compound must be avoided. This is the primary reason for mandating the use of engineering controls, such as a chemical fume hood, to prevent airborne particles from entering the breathing zone of the researcher.

Section 2: Self-Validating Protocol for Safe Handling and Use

A self-validating protocol is one where safety is an intrinsic part of the workflow. Each step is designed to mitigate the risks identified in Section 1, ensuring that the experiment can be conducted without incident.

Experimental Workflow for Handling 4-Bromo-5,6,7,8-tetrahydroquinoline

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Review SDS & Protocol B 2. Don Full PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B C 3. Verify Fume Hood is Operational B->C D 4. Place all equipment in fume hood C->D Begin Experiment E 5. Weigh Compound (use anti-static weigh boat) D->E F 6. Add to Solvent (slowly, avoid splashing) E->F G 7. Decontaminate Glassware & Surfaces F->G Complete Reaction H 8. Segregate Waste (Halogenated Organic Waste) G->H I 9. Remove PPE & Wash Hands H->I

Caption: Workflow for safe handling of 4-Bromo-5,6,7,8-tetrahydroquinoline.

Detailed Step-by-Step Methodology:

  • Pre-Experiment Safety Review: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) for 4-Bromo-5,6,7,8-tetrahydroquinoline and the specific experimental protocol. This ensures a full understanding of the potential hazards and emergency procedures.

  • Personal Protective Equipment (PPE): Always wear the following PPE:

    • Gloves: Nitrile gloves are required to prevent skin contact.[1] If a longer duration of exposure is anticipated, consider heavier-duty gloves.

    • Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.[1][2]

    • Lab Coat: A flame-resistant lab coat should be worn and fully fastened.

  • Engineering Controls: All handling of solid 4-Bromo-5,6,7,8-tetrahydroquinoline and its solutions must be performed inside a certified chemical fume hood to mitigate the risk of inhalation.[3]

  • Weighing and Transfer:

    • When weighing the solid, use a tared weigh boat or glassine paper. Perform this task in an area with minimal air currents (within the fume hood) to prevent the fine powder from becoming airborne.

    • Transfer the compound to the reaction vessel carefully. Use a spatula and ensure the vessel opening is close to the source to minimize the chance of spills.

  • Dissolution: When dissolving the compound, add it slowly to the solvent while stirring. This prevents clumping and potential splashing of the hazardous material.

  • Waste Management:

    • All waste materials, including contaminated gloves, weigh boats, and solvents, must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[1]

    • Never dispose of this chemical down the drain.

  • Post-Experiment Cleanup:

    • Decontaminate all glassware and surfaces that may have come into contact with the compound.

    • Wash hands thoroughly with soap and water after the experiment is complete and before leaving the laboratory.[1]

Section 3: Emergency Response and First-Aid Protocols

In the event of an accidental exposure or spill, a rapid and correct response is crucial.

cluster_routes cluster_actions Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion WashSkin Immediately wash with soap and water for 15 min. Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Seek immediate medical attention. Eyes->RinseEyes FreshAir Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention. Inhalation->FreshAir RinseMouth Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->RinseMouth

Caption: Decision tree for first-aid response to exposure.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove any contaminated clothing. If irritation persists, seek medical attention.[2]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air at once.[1][4] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

  • In Case of a Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (such as vermiculite or sand), scoop it into a suitable container, and hold for waste disposal.[5] Ventilate the area and wash the spill site after the material has been picked up.

Section 4: Storage and Disposal

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The recommended storage temperature is room temperature.

  • Disposal: Disposal of 4-Bromo-5,6,7,8-tetrahydroquinoline and its containers must be done in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.[1]

Section 5: Chemical and Physical Properties

A clear understanding of the compound's physical properties is vital for experimental design and safety assessments.

PropertyValue
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Appearance Solid / Powder
CAS Number 850349-00-7
InChI Key PUMLCNFYVSGGIU-UHFFFAOYSA-N
Storage Temperature Room Temperature

This guide provides the foundational knowledge required to work safely with 4-Bromo-5,6,7,8-tetrahydroquinoline. By integrating these principles of hazard assessment, safe handling, and emergency preparedness into all laboratory activities, researchers can confidently and safely advance their scientific objectives.

References

  • PubChem. 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. Safety Data Sheet for 3-Bromoquinoline. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for 3-Bromoquinoline. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for 5-Bromoquinoline. [Link]

  • PubChemLite. 4-bromo-5,6,7,8-tetrahydroisoquinoline (C9H10BrN). [Link]

  • PubChem. 3-Bromo-5,6,7,8-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the resulting arylamine moieties are ubiquitous in a vast array of pharmaceuticals and bioactive molecules.[1] The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of an amino group at the 4-position of this scaffold via the Buchwald-Hartwig amination opens up a rich design space for the synthesis of novel compounds with potential applications in various disease areas.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has emerged as a powerful and versatile tool for the formation of C-N bonds.[1] It offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 4-Bromo-5,6,7,8-tetrahydroquinoline.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Ar-X 4-Bromo-5,6,7,8-tetrahydroquinoline Ar-X->Oxidative_Addition Pd(II)Complex L(Ar)Pd(II)-X Oxidative_Addition->Pd(II)Complex Coordination_Deprotonation Amine Coordination & Deprotonation (Base) Amine R2NH Amine->Coordination_Deprotonation Amido_Complex L(Ar)Pd(II)-NR2 Coordination_Deprotonation->Amido_Complex Amido_Complex->Pd(0)L Reductive_Elimination Reductive Elimination Product Ar-NR2 (4-Amino-5,6,7,8-tetrahydroquinoline) Reductive_Elimination->Product Experimental_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Charge_Vessel Charge reaction vessel with: - 4-Bromo-5,6,7,8-tetrahydroquinoline - Palladium precatalyst - Base Add_Solvent Add anhydrous, degassed solvent Charge_Vessel->Add_Solvent Add_Amine Add amine Add_Solvent->Add_Amine Heat_Stir Heat and stir reaction mixture (e.g., 100 °C, 12-24 h) Add_Amine->Heat_Stir Monitor Monitor progress by TLC or LC-MS Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Dilute Dilute with organic solvent Cool->Dilute Filter Filter through Celite Dilute->Filter Wash Wash with water and brine Filter->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Purify by flash column chromatography Concentrate->Chromatography Characterize Characterize pure product Chromatography->Characterize

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Tetrahydroquinoline Functionalization

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of immense interest to researchers in medicinal chemistry and drug development.[1] This structural core is present in a multitude of natural products and pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, anti-HIV, and neuroprotective properties.[2][3][4] The therapeutic potential of THQ derivatives is vast, making the development of efficient and versatile synthetic methodologies for their construction and functionalization a critical objective in modern pharmaceutical science.[1][5][6]

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and transformative tools in synthetic organic chemistry over the past half-century.[7][8] These reactions provide a robust and predictable platform for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions, tolerating a wide range of functional groups.[9][10] For drug development professionals, this translates to an accelerated ability to generate diverse molecular libraries for structure-activity relationship (SAR) studies, optimizing lead compounds with greater precision and speed.[10]

This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of brominated tetrahydroquinolines. By leveraging this chemistry, researchers can strategically modify the THQ core, accessing novel analogues that would be challenging to synthesize through traditional methods. We will explore the mechanistic underpinnings of key transformations—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—and provide field-proven protocols to empower scientists to effectively implement these methods in their own research endeavors.

The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount to successful application and troubleshooting. These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[8] The cycle comprises three principal steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[9][11]

Generic_Palladium_Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Bromo-THQ) PdII R¹-Pd(II)-X (Palladacycle Intermediate) OxAdd->PdII Trans Transmetalation PdII->Trans R²-M (Coupling Partner) PdII_R2 R¹-Pd(II)-R² Trans->PdII_R2 M-X RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition by inserting into the carbon-bromine bond of the tetrahydroquinoline substrate. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[8]

  • Transmetalation: In this step, the organic group (R²) from a second reagent (the coupling partner, typically an organometallic species like an organoboron or organotin compound) is transferred to the palladium center, displacing the halide. This assembles both coupling partners on the same palladium atom.[7]

  • Reductive Elimination: The final step involves the two organic fragments (R¹ and R²) coupling together to form the new C-C or C-heteroatom bond. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which re-enters the cycle.[8]

The choice of ligands (L), base, and solvent is critical as they modulate the stability, reactivity, and electronic properties of the palladium center at each stage of this cycle, directly impacting reaction efficiency, yield, and substrate scope.

Key Methodologies for Functionalizing Brominated Tetrahydroquinolines

The versatility of palladium catalysis allows for the installation of a wide range of functionalities onto the THQ scaffold. Below are detailed discussions and protocols for the most impactful transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction, celebrated for its operational simplicity, excellent functional group tolerance, and the low toxicity of its organoboron reagents.[9][12] It is an exceptionally reliable method for creating biaryl structures, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a pre-formed complex like Pd(PPh₃)₄. Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial; they stabilize the Pd(0) species and tune its reactivity. Bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps.[9]

  • Base: A base is essential for activating the organoboron species. It forms an "ate" complex with the boronic acid, which increases the nucleophilicity of the organic group, thereby facilitating the transmetalation step.[12] Common choices include K₂CO₃, Cs₂CO₃, and KOAc.

  • Solvent: The reaction is often run in a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, which helps to dissolve both the organic substrate and the inorganic base.

Suzuki_Cycle Figure 2: Catalytic Cycle for the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (Bromo-THQ) PdII Ar-Pd(II)-Br OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar' Trans->PdII_Ar Br⁻, B(OH)₃ RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' (Product) Boronic Ar'-B(OH)₂ + Base AteComplex [Ar'-B(OH)₃]⁻ Boronic->AteComplex AteComplex->Trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline [13][14]

  • To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of ~0.1 M.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel to yield the 6-aryl-1,2,3,4-tetrahydroquinoline product.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
6-Bromo-THQPhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10085[15]
6,8-Dibromo-THQ4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O9078 (mono-arylation at C6)[13]
5,7-DibromoquinolinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane10085 (at C5)[15]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, providing access to aryl amines that are fundamental components of countless pharmaceuticals.[16][17] It offers significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited in scope.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos, BINAP).[9][18] These ligands promote the challenging reductive elimination step that forms the C-N bond and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming a more reactive amide that can coordinate to the palladium center.[19] Sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and reactive intermediates.

Protocol 2: Buchwald-Hartwig Amination of 8-Bromo-1,2,3,4-tetrahydroquinoline

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.

  • Add the 8-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.) and the amine coupling partner (e.g., morpholine, 1.1-1.3 equiv.).

  • Add the strong base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Add anhydrous, degassed toluene or dioxane to the vessel.

  • Seal the vessel and heat to 80-110 °C for 6-24 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via silica gel chromatography.

SubstrateAmine PartnerCatalyst/Ligand (mol%)BaseSolventTemp (°C)Expected Yield
6-Bromo-THQPiperidinePd(OAc)₂/BINAP (2/3)Cs₂CO₃Toluene110Good to Excellent[18]
6-ChloroindolePiperidinePd₂(dba)₃/Ligand 1*LiHMDSDioxane100~70%[20]
Aryl BromideAnilinePd(OAc)₂/BINAP (5/8)Cs₂CO₃Toluene110High[18]
Note: Ligand 1 refers to specialized ligands developed for heteroaryl halides.
Sonogashira Coupling: Installing Alkynyl Moieties

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[21][22] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which can serve as rigid linkers in drug molecules or as precursors for further transformations.

Causality Behind Experimental Choices:

  • Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (typically CuI) as a co-catalyst.[21] The palladium complex undergoes the standard cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is more reactive and readily undergoes transmetalation with the Pd(II) intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HBr byproduct and to act as a solvent.[9]

Protocol 3: Regioselective Sonogashira Coupling of 6,8-Dibromoquinoline [15][23]

  • To a Schlenk flask, add the 6,8-dibromoquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (CuI, 4-6 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon).

  • Add an anhydrous solvent like THF or DMF, followed by an amine base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours. The more reactive C-Br bond (often at a less sterically hindered or more electronically activated position) will react preferentially.

  • Monitor the reaction by TLC.

  • Upon completion of the mono-alkynylation, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to isolate the mono-alkynylated product.

SubstrateAlkyne PartnerPd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTempSelectivity/Yield
2,4-DibromoquinolineTerminal AlkynePd catalyst (2.5)CuI (5)Et₃NTHFRTHigh selectivity for C2[15]
6,8-DibromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMFRT65% (at C6)[23]
Aryl IodideTerminal AlkynePd(PhCN)₂Cl₂ (2)None (Cu-free)BaseSolventRTGood to Excellent[22]
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful route to stilbenes and cinnamates.[24][25] This reaction is a cornerstone of C-C bond formation and has seen wide application in the synthesis of natural products and pharmaceuticals.[26]

Causality Behind Experimental Choices:

  • Mechanism Variation: Unlike the previous examples, the Heck reaction does not involve transmetalation. After oxidative addition, the alkene coordinates to the Pd(II) center, followed by a migratory insertion (syn-carbopalladation) step. The cycle is completed by a β-hydride elimination, which forms the product alkene and a hydrido-palladium complex.[27]

  • Base: The base (e.g., Et₃N, K₂CO₃) is required to neutralize the HBr generated during the final catalyst regeneration step.

  • Stereoselectivity: The β-hydride elimination step typically proceeds to give the more thermodynamically stable trans (E) isomer of the product alkene.[27]

Protocol 4: Heck Reaction of 6-Bromo-1,2,3,4-tetrahydroquinoline with Styrene

  • Combine 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%) in a reaction vessel.

  • Add a base, such as triethylamine (Et₃N, 1.5-2.0 equiv.).

  • Add the alkene (e.g., styrene, 1.2-1.5 equiv.).

  • Add a polar aprotic solvent like DMF or NMP.

  • Degas the mixture, then heat under an inert atmosphere to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the substituted alkene.

Workflow and Troubleshooting

A successful cross-coupling campaign relies on careful planning, execution, and analysis.

Workflow Figure 3: Experimental Workflow for THQ Cross-Coupling Start Select Bromo-THQ & Coupling Partner Screen Reaction Screening (Catalyst, Ligand, Base, Solvent) Start->Screen Setup Reaction Setup (Inert Atmosphere, Degassed Solvents) Screen->Setup Reaction Heating & Stirring (Monitor Progress via TLC/LC-MS) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, HRMS) Purify->Analyze End Pure Functionalized THQ Analyze->End

Sources

Preparation of BET Bromodomain Inhibitors Using a Tetrahydroquinoline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Targeting Transcriptional Dysregulation with Novel Scaffolds

The Bromodomain and Extra-Terminal (BET) family of proteins (comprising BRD2, BRD3, BRD4, and the testis-specific BRDT) are critical epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction tethers transcriptional machinery to chromatin, facilitating the expression of key genes involved in cell cycle progression and proliferation.[1][2] Dysregulation of BET protein function is a hallmark of numerous cancers and inflammatory diseases, making them a compelling therapeutic target.[1] A primary consequence of BET inhibition is the suppression of oncogenic transcription factors, most notably c-Myc, which is a key driver in many human cancers.[3][4][5]

The development of small-molecule inhibitors targeting the acetyl-lysine binding pocket of BET bromodomains has shown significant promise.[1] While many successful inhibitors are based on scaffolds like triazolodiazepines (e.g., JQ1), the exploration of novel chemical matter is crucial for improving potency, selectivity, and pharmacokinetic properties.[6] The 1,2,3,4-tetrahydroquinoline (THQ) core has emerged as a versatile and privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can be strategically decorated to achieve high-affinity interactions with protein targets.[7][8][9] This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of tetrahydroquinoline-based BET bromodomain inhibitors, with a focus on the well-characterized inhibitor, I-BET726 (GSK1324726A).[1][10]

The Tetrahydroquinoline Scaffold: A Privileged Structure for BET Inhibition

The selection of the tetrahydroquinoline scaffold is underpinned by several key advantages. Its non-planar, saturated heterocyclic ring allows for the precise spatial orientation of substituents to probe the depths of the BET bromodomain binding pocket. This three-dimensionality is often challenging to achieve with planar aromatic systems. Furthermore, the nitrogen atom in the ring system provides a convenient handle for synthetic modification, allowing for the introduction of various functional groups to modulate solubility, cell permeability, and target engagement.

In the case of I-BET726, X-ray crystallography has revealed that the tetrahydroquinoline core optimally positions the N-acetyl group and the 4-(4-chlorophenyl)amino substituent to engage with key residues in the BRD4 bromodomain.[1][7] The chlorophenyl group, for instance, occupies a hydrophobic pocket, contributing significantly to the ligand's binding affinity.[11] This structural insight provides a clear rationale for the potency of this chemical series and a roadmap for further optimization.

Synthetic Protocol: Preparation of a Tetrahydroquinoline-Based BET Inhibitor (I-BET726 Analog)

The following is a representative, multi-step synthesis for a core tetrahydroquinoline structure analogous to that found in potent BET inhibitors like I-BET726. This synthesis involves a key asymmetric aza-Michael addition to establish the stereochemistry, followed by a diastereoselective cyclization to form the tetrahydroquinoline ring system.[12]

Diagram of the Synthetic Workflow

A Starting Materials (e.g., 4-bromoaniline, enoyl-carbamate) B Asymmetric Aza-Michael Addition (Pd-catalyzed) A->B C Intermediate (Chiral Amine) B->C D Reduction & Diastereoselective Cyclization C->D E Tetrahydroquinoline Core D->E F N-Acetylation E->F G Suzuki Coupling F->G H Buchwald-Hartwig Amination G->H I Final Compound (I-BET726 Analog) H->I

Caption: Synthetic workflow for a tetrahydroquinoline-based BET inhibitor.

Step-by-Step Experimental Procedure

Step 1: Asymmetric Aza-Michael Addition

  • To a solution of (E)-isopropyl but-2-enoyl-carbamate (1.0 eq) in a mixture of THF and toluene, add 4-bromoaniline (1.5 eq).

  • Add the palladium catalyst, for instance, [(R)-BINAP)]Pd(MeCN)2(OTf)2 (0.05 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral amine intermediate.

Step 2: Reduction and Diastereoselective Cyclization

  • Dissolve the chiral amine intermediate from Step 1 in a mixture of ethanol and water.

  • Cool the solution to -15°C.

  • Add MgCl2·6H2O (1.07 eq) followed by the portion-wise addition of NaBH4 (0.7 eq).

  • Stir the reaction at -15°C and monitor by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate to yield the crude tetrahydroquinoline core.

  • Purify by column chromatography.

Step 3: N-Acetylation

  • Dissolve the purified tetrahydroquinoline core in dichloromethane and cool to 0°C.

  • Add pyridine (3.0 eq) followed by the dropwise addition of acetyl chloride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer and concentrate to yield the N-acetylated tetrahydroquinoline.

Step 4: Suzuki Coupling

  • To a mixture of the N-acetylated intermediate, (4-(ethoxycarbonyl)phenyl)boronic acid (1.05 eq), and Na2CO3 (4.0 eq) in DME and water, add Pd(PPh3)4 (0.015 eq).

  • Heat the reaction mixture to 105°C for 16 hours under an inert atmosphere.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purify the crude product by column chromatography.

Step 5: Buchwald-Hartwig Amination and Final Saponification

  • Combine the product from Step 4, 4-chloroaniline (2.0 eq), and t-BuONa (1.1 eq) in toluene.

  • Add the palladium catalyst and ligand (e.g., Pd[dba]2 and DavePhos).

  • Heat the reaction to 70°C for 24 hours.

  • After cooling, purify the ester intermediate by chromatography.

  • Dissolve the purified ester in a mixture of ethanol and water, and add NaOH (1.0 eq).

  • Stir at room temperature for 3 hours.

  • Acidify the reaction mixture with 1M HCl to precipitate the final product.

  • Filter, wash with water, and dry to obtain the final tetrahydroquinoline-based BET inhibitor.

In Vitro Characterization of Tetrahydroquinoline-Based BET Inhibitors

Diagram of the In Vitro Assay Workflow

A Synthesized THQ Inhibitor B Biochemical Assay (TR-FRET or AlphaScreen) A->B D Cell-Based Assays (e.g., MTT, Cell Proliferation) A->D F Target Engagement Assay (Western Blot for c-Myc) A->F C Determine IC50 (Potency & Selectivity) B->C E Determine GI50/IC50 (Cellular Efficacy) D->E G Confirm Mechanism of Action F->G

Caption: Workflow for the in vitro characterization of synthesized inhibitors.

Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the binding of a BET bromodomain to an acetylated histone peptide. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • 384-well low-volume white plates

  • Recombinant His-tagged BRD4 bromodomain (e.g., BD1)

  • Biotinylated histone H4 peptide (acetylated)

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated APC (Acceptor)

  • TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

  • Test inhibitors (serially diluted)

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 384-well plate, add the test inhibitor, His-BRD4, and the biotinylated histone peptide.

  • Incubate at room temperature for 30-60 minutes.

  • Add a mixture of the Europium-labeled anti-His antibody and Streptavidin-APC.

  • Incubate at room temperature for 60-120 minutes, protected from light.

  • Read the plate on a TR-FRET reader, measuring emissions at 620 nm (Europium) and 665 nm (APC).[13]

  • Calculate the 665/620 nm emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Protocol 2: AlphaScreen Assay

This bead-based proximity assay also quantifies the interaction between the bromodomain and the acetylated peptide.

Materials:

  • 384-well OptiPlate™

  • Recombinant GST-tagged BRD4 bromodomain

  • Biotinylated histone H4 peptide (acetylated)

  • Glutathione-coated Donor beads

  • Streptavidin-coated Acceptor beads

  • AlphaScreen assay buffer

  • Test inhibitors

  • AlphaScreen-capable plate reader

Procedure:

  • Add GST-BRD4, biotinylated peptide, and the test inhibitor to the wells of a 384-well plate.

  • Incubate at room temperature for 30 minutes.

  • Add Glutathione Donor beads and incubate for 60 minutes in the dark.

  • Add Streptavidin Acceptor beads and incubate for an additional 30-60 minutes in the dark.

  • Read the plate on an AlphaScreen reader. A decrease in signal indicates inhibition of the interaction.

Cellular Characterization: Assessing On-Target Effects

Protocol 3: Western Blot for c-Myc Downregulation

A hallmark of potent BET inhibitors is their ability to suppress the expression of the c-Myc oncogene.[3][4]

Materials:

  • Neuroblastoma cell line (e.g., CHP-212) or other cancer cell line with known c-Myc dependence.

  • Cell culture medium and supplements.

  • Test inhibitor and vehicle control (DMSO).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBS-T).

  • Primary antibodies: anti-c-Myc and anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the tetrahydroquinoline inhibitor or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[14][15]

  • Blocking: Block the membrane with 5% non-fat milk for 1 hour at room temperature.[14][15]

  • Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C. Subsequently, wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the c-Myc signal to the β-actin loading control to determine the dose-dependent downregulation of c-Myc.

Structure-Activity Relationship (SAR) Insights

The development of I-BET726 and related analogs has provided valuable insights into the SAR of tetrahydroquinoline-based BET inhibitors.

R-Group ModificationPositionEffect on ActivityRationale
Chlorophenyl 4-aminoCritical for potencyOccupies a key hydrophobic pocket in the bromodomain.
N-Acetyl 1Essential for bindingMimics the acetylated lysine of the natural substrate.
Methyl 2Enhances potencyFavorable interactions within the binding site.
Benzoic acid 6Important for potency and PKProvides an additional interaction point and modulates physicochemical properties.

Systematic modification of these positions is a key strategy for optimizing the potency, selectivity, and drug-like properties of this inhibitor class.

Conclusion and Future Directions

The tetrahydroquinoline scaffold represents a highly promising starting point for the development of novel BET bromodomain inhibitors. The synthetic accessibility and the rich structure-activity relationship data available for compounds like I-BET726 provide a solid foundation for further drug discovery efforts. The protocols detailed in this guide offer a comprehensive framework for the synthesis, biochemical, and cellular characterization of new analogs. Future work in this area will likely focus on enhancing selectivity for individual BET bromodomains and exploring the therapeutic potential of these inhibitors in a wider range of disease models.

References

  • The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor. Request PDF. Available at: [Link]

  • The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor. PubMed. Available at: [Link]

  • BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models. PMC. Available at: [Link]

  • Small Molecule Ligands of the BET-like Bromodomain, SmBRD3, Affect Schistosoma mansoni Survival, Oviposition, and Development. Journal of Medicinal Chemistry. Available at: [Link]

  • Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain. PMC. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. PMC. Available at: [Link]

  • Free energy perturbation calculations of tetrahydroquinolines complexed to the first bromodomain of BRD4. Taylor & Francis. Available at: [Link]

  • Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. PubMed. Available at: [Link]

  • Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC. Available at: [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. Available at: [Link]

  • 1,4-Dihydropyridinebutyrolactone-derived ring-opened ester and amide analogs targeting BET bromodomains. PMC. Available at: [Link]

  • A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells. Pathology and Oncology Research. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • Structure Activity Relationship Of Drugs. Available at: [Link]

  • Understanding Selective Downregulation of c-Myc Expression through Inhibition of General Transcription Regulators in Multiple Myeloma. DTIC. Available at: [Link]

  • The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Down-regulation of c-Myc following MEK/ERK inhibition halts the expression of malignant phenotype in rhabdomyosarcoma and in non muscle-derived human tumors. PMC. Available at: [Link]

  • I-BET762 treatment modulates expression of MYC and c-Myc-driven... ResearchGate. Available at: [Link]

  • BET Bromodomain Inhibition as a Therapeutic Strategy to Target c-Myc. DSpace@MIT. Available at: [Link]

Sources

Application Note: Rational Design and Synthesis of Tetrahydroquinoline-Based MAGL Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1][2][3][4][5] Inhibition of MAGL elevates 2-AG levels, producing analgesic, anxiolytic, and neuroprotective effects without the psychotropic side effects associated with direct CB1 receptor agonists.

This guide details the rational design and synthesis of a novel class of MAGL inhibitors derived from 4-Bromo-5,6,7,8-tetrahydroquinoline . Unlike traditional piperidine-based inhibitors (e.g., JZL184), the tetrahydroquinoline (THQ) scaffold offers a semi-rigid, bicyclic core that enhances lipophilic contacts within the MAGL binding pocket while improving metabolic stability.

This protocol outlines a high-yield, two-step synthetic route:

  • Suzuki-Miyaura Cross-Coupling to install a phenolic "anchor."

  • Carbamoylation to generate the reactive "warhead" essential for covalent serine hydrolase inhibition.

Biological Context & Design Rationale

The MAGL Signaling Pathway

MAGL is a serine hydrolase that terminates 2-AG signaling.[1] The catalytic triad (Ser122-Asp239-His269) attacks the ester bond of 2-AG, releasing Arachidonic Acid (AA).[6] AA is a precursor to pro-inflammatory prostaglandins.[6] Therefore, MAGL inhibitors play a dual role: enhancing neuroprotective endocannabinoids and reducing neuroinflammatory eicosanoids.[6]

MAGL_Pathway DAG Diacylglycerol TwoAG 2-AG (Endocannabinoid) DAG->TwoAG Synthesis DAGL DAGL (Enzyme) DAGL->TwoAG Catalyzes AA Arachidonic Acid TwoAG->AA Hydrolysis CB1 CB1/CB2 Receptors (Neuroprotection) TwoAG->CB1 Activation MAGL MAGL (Target Enzyme) MAGL->AA Catalyzes (Blocked) PGE2 Prostaglandins (Inflammation) AA->PGE2 COX1/2 Pathway Inhibitor THQ-Carbamate (Inhibitor) Inhibitor->MAGL Covalent Inhibition (Ser122)

Figure 1: The endocannabinoid metabolic pathway. MAGL inhibition shunts 2-AG toward protective CB1/CB2 signaling and away from inflammatory prostaglandin synthesis.[6][7]

Structural Logic: The THQ Scaffold

Most covalent MAGL inhibitors, such as JZL184, utilize a carbamate group to irreversibly carbamoylate the active site Ser122.

  • Starting Material: 4-Bromo-5,6,7,8-tetrahydroquinoline.

  • Design Strategy: We utilize the bromine at the C4 position to attach a phenol group via cross-coupling. This phenol serves as the leaving group platform for an O-aryl carbamate. The THQ ring mimics the lipophilic interactions of the piperidine core found in JZL184 but adds aromatic rigidity, potentially improving selectivity against Fatty Acid Amide Hydrolase (FAAH).

Synthetic Protocol

Workflow Overview

The synthesis proceeds via a "Head-to-Tail" construction. The "Head" (THQ core) is coupled to a linker (Phenol), which is then activated to form the "Tail" (Carbamate warhead).

Synthesis_Workflow Start 4-Bromo-5,6,7,8- tetrahydroquinoline Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Inter Intermediate: 4-(3-Hydroxyphenyl)-THQ Step1->Inter Step2 Step 2: Carbamate Formation (Bis(4-nitrophenyl)carbonate + Amine) Inter->Step2 Final Final Product: THQ-O-Carbamate Inhibitor Step2->Final

Figure 2: Two-step synthetic route for generating O-aryl carbamate MAGL inhibitors from a brominated THQ precursor.

Step 1: Suzuki-Miyaura Cross-Coupling

This step installs the hydroxyl handle required for the carbamate warhead.

Reagents:

  • 4-Bromo-5,6,7,8-tetrahydroquinoline (1.0 eq)

  • 3-Hydroxyphenylboronic acid (1.2 eq)[8]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium Carbonate (Na2CO3) (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane[9]

Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-5,6,7,8-tetrahydroquinoline (1.0 mmol, 212 mg) in 1,4-Dioxane (10 mL).

  • Addition: Add 3-Hydroxyphenylboronic acid (1.2 mmol, 165 mg) and 2M Na2CO3 (2.0 mmol, 1 mL).

  • Degassing (Critical): Sparge the mixture with Argon gas for 10 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd catalyst is a common cause of low yields in this reaction.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 mmol, 36 mg) quickly under an Argon stream. Seal the flask with a septum.

  • Reaction: Heat to 90°C for 12 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.3) should appear.[10]

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over Na2SO4, filter, and concentrate.[9]

  • Purification: Flash chromatography (SiO2, 0-60% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Product: 3-(5,6,7,8-tetrahydroquinolin-4-yl)phenol.

Step 2: Carbamate Warhead Installation

This step converts the phenol into a reactive carbamate. We use a "bis-activated" carbonate method for mild conditions.

Reagents:

  • Intermediate from Step 1 (1.0 eq)

  • Bis(4-nitrophenyl) carbonate (1.1 eq)

  • Triethylamine (Et3N) (2.5 eq)

  • Secondary Amine (e.g., Morpholine or Piperidine) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation: Dissolve the phenolic intermediate (0.5 mmol) and Bis(4-nitrophenyl) carbonate (0.55 mmol) in anhydrous DCM (5 mL) at 0°C. Add Et3N (1.25 mmol) dropwise.

  • Stir: Allow to warm to room temperature and stir for 2 hours. This forms the activated 4-nitrophenyl carbonate intermediate. Note: Do not isolate this intermediate; it is hydrolytically unstable.

  • Coupling: Add the secondary amine (e.g., Morpholine, 0.6 mmol) directly to the reaction mixture. Stir for an additional 4 hours at room temperature.

  • Workup: Dilute with DCM (20 mL). Wash with saturated NaHCO3 (to remove generated 4-nitrophenol) and brine.

  • Purification: Flash chromatography (SiO2, 20-80% EtOAc in Hexanes). The 4-nitrophenol byproduct is yellow and easily visualized; ensure it is fully separated.

Data Summary Table:

ComponentRoleStoichiometryKey Condition
4-Bromo-THQ Scaffold Core1.0 eqStart Material
Pd(dppf)Cl2 Catalyst0.05 eqRequires Argon
Bis(4-NO2-Ph)CO3 Activator1.1 eqMoisture Sensitive
Morpholine Pharmacophore1.2 eqNucleophile

Validation: Activity-Based Protein Profiling (ABPP)[5]

To confirm the synthesized compound inhibits MAGL covalently and selectively, use ABPP with the probe FP-TAMRA (Fluorophosphonate-tetramethylrhodamine).

ABPP Protocol
  • Preparation: Prepare mouse brain membrane proteomes (1 mg/mL) in PBS.

  • Incubation: Aliquot 50 µL of proteome. Add the synthesized inhibitor (1 µL in DMSO) at varying concentrations (e.g., 1 nM to 10 µM). Incubate for 30 minutes at 37°C.

  • Labeling: Add FP-TAMRA (final conc. 1 µM). Incubate for 20 minutes at room temperature.

    • Mechanism:[6][7][10][11][12][13] FP-TAMRA reacts with any active serine hydrolase. If your inhibitor has bound MAGL, FP-TAMRA cannot bind (signal loss).

  • Quenching: Add SDS-PAGE loading buffer and boil for 5 minutes.

  • Analysis: Resolve on 10% SDS-PAGE. Scan for fluorescence (Rhodamine channel).

  • Interpretation: MAGL appears as a ~33 kDa band. Disappearance of this band indicates successful inhibition.

ABPP_Logic cluster_results Expected Result Sample Proteome (Active MAGL) Inhibitor Add THQ Inhibitor Sample->Inhibitor 30 min Probe Add FP-TAMRA (Fluorescent) Inhibitor->Probe Competition Gel SDS-PAGE Readout Probe->Gel Visualize Result1 Band Present = No Inhibition Gel->Result1 Result2 Band Absent = Successful Inhibition Gel->Result2

Figure 3: ABPP screening cascade. Loss of fluorescence at 33 kDa confirms target engagement.

Expert Insights & Troubleshooting

  • Regioselectivity: The Suzuki coupling at the C4 position of the pyridine ring is generally favored over other positions due to the electron-deficient nature of the heterocycle, facilitating oxidative addition of the Palladium.

  • Carbamate Stability: O-aryl carbamates are susceptible to hydrolysis in basic buffers. Store stock solutions in anhydrous DMSO at -20°C. Avoid freeze-thaw cycles.

  • Selectivity (MAGL vs. FAAH): If the compound inhibits FAAH (off-target), increase the steric bulk of the amine used in Step 2. Replacing morpholine with 4-(bis(benzo[d][1,3]dioxol-5-yl)methyl)piperidine (the JZL184 tail) will drastically increase potency and selectivity for MAGL.

References

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonylglycerol hydrolysis produces cannabinoid behavioral effects.[14] Nature Chemical Biology, 5, 37–44.

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling.[5][15] Annual Review of Biochemistry, 83, 341–377.

  • Magrioti, V., et al. (2008). Nanomolar inhibitors of fatty acid amide hydrolase based on 3-carboxamido-5,6,7,8-tetrahydroquinoline. Bioorganic & Medicinal Chemistry, 16(15), 7245-7254. (Demonstrating THQ scaffold utility in serine hydrolase inhibition).

  • Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-5,6,7,8-tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 4-Bromo-5,6,7,8-tetrahydroquinoline Ticket ID: CHEMSUP-5678-BR Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 4-Bromo-5,6,7,8-tetrahydroquinoline (4-Br-THQ) typically involves the bromination of the 4-hydroxy precursor (4-OH-THQ). Users frequently report yields dropping below 40% due to three primary failure modes: moisture contamination in reagents , inefficient basification during workup , and thermal decomposition of the phosphorus oxybromide (POBr


) intermediate.

The Solution: High yields (>75%) are achievable by switching to a neat melt protocol with strict moisture control and a pH-controlled biphasic quench .

Diagnostic Logic Tree

Use this flow to identify your specific yield bottleneck.

TroubleshootingFlow Start Start: Low Yield Diagnosis Step1 Check Precursor (4-OH-THQ) Purity & Water Content Start->Step1 Decision1 Is Precursor Wet? Step1->Decision1 Step2 Check Reagent (POBr3) Color & State Decision2 Is POBr3 Yellow/Orange? Step2->Decision2 Step3 Analyze Reaction Mixture (TLC/LCMS) Decision3 Black Tar Formed? Step3->Decision3 Step4 Analyze Aqueous Workup Decision4 Product in Aqueous Phase? Step4->Decision4 Decision1->Step2 No Result1 FAILURE MODE A: Phosphoric Acid Formation. Dry precursor azeotropically. Decision1->Result1 Yes Decision2->Step3 No (White/Solid) Result2 FAILURE MODE B: Reagent Decomposition. Distill POBr3 or buy fresh. Decision2->Result2 Yes (Dark/Liquid) Decision3->Step4 No Result3 FAILURE MODE C: Thermal Runaway. Reduce temp to 140°C. Decision3->Result3 Yes Result4 FAILURE MODE D: Incomplete Basification. Check pH > 10. Decision4->Result4 Yes

Figure 1: Troubleshooting logic for identifying the root cause of yield loss in 4-Br-THQ synthesis.

Optimized Synthetic Protocol

The following protocol replaces standard solvent-based reflux methods (e.g., toluene/DCE) with a neat melt approach, which significantly improves conversion rates for deactivated pyridine systems.

Phase 1: Precursor Preparation (Critical Pre-requisite)

Target: 5,6,7,8-Tetrahydroquinolin-4-ol (4-OH-THQ) Note: You cannot successfully brominate "wet" 4-OH-THQ. The reaction with POBr


 will generate HBr gas and phosphoric acid, stalling the reaction.
  • Drying: If your precursor is not a bone-dry white powder, dissolve it in toluene and reflux with a Dean-Stark trap to remove water azeotropically. Evaporate to dryness.

  • Verification:

    
    H NMR should show no water peak.
    
Phase 2: Bromination (The "Melt" Method)

Reagents: 4-OH-THQ (1.0 equiv), POBr


 (2.5 equiv). Avoid PBr

unless necessary; POBr

is more effective for hydroxy-pyridines.
ParameterSpecificationRationale
Stoichiometry 1.0 : 2.5 (SM : POBr

)
Excess POBr

acts as both solvent and reagent.
Temperature 140–150 °CMelting point of POBr

is ~56°C. High temp required for Ar-OH activation.
Atmosphere Argon/NitrogenStrictly anhydrous; humidity kills the reagent.
Time 2–4 HoursExtended heating leads to tar formation (polymerization).

Step-by-Step:

  • Place solid 4-OH-THQ and solid POBr

    
      in a round-bottom flask under argon.
    
  • Immerse in a pre-heated oil bath at 80°C . The solids will melt into a slurry.

  • Slowly ramp temperature to 145°C . Evolution of HBr gas (white fumes) will occur—vent into a base trap (NaOH) .

  • Stir for 3 hours. The mixture should turn from yellow to orange/red. If it turns black, reduce heat immediately.

  • Cool to ~60°C (viscous oil). Do not allow it to solidify completely, or it becomes difficult to quench.

Phase 3: Workup (The Yield Maker/Breaker)

Most yield is lost here due to pH mismanagement.

  • Quench: Pour the warm reaction mixture (60°C) slowly onto crushed ice (approx. 10g ice per 1g reactant) with vigorous stirring. Caution: Violent exotherm.

  • Acidic Wash: The resulting solution is highly acidic (pH < 1). The product is protonated (pyridinium salt) and stays in the water. Wash this aqueous phase with DCM (

    
    ) to remove non-basic impurities (tars). Discard organic layer. 
    
  • Basification (Critical): Slowly add 50% NaOH or NH

    
    OH  to the aqueous layer while cooling in an ice bath.
    
    • Target pH:10–12 .[1]

    • Observation: The product will precipitate or oil out as a free base.

  • Extraction: Extract the basic aqueous layer with DCM (

    
    ).
    
    • Tip: If an emulsion forms, filter through a celite pad.

  • Drying: Dry combined organics over MgSO

    
    , filter, and concentrate.
    

Technical FAQ & Troubleshooting

Q1: My reaction mixture turned into a solid black rock. What happened?

Diagnosis: Thermal decomposition (charring). Fix:

  • Temperature Control: Do not exceed 160°C.

  • Stirring: Ensure your magnetic stir bar is large enough to handle the viscous melt. If the stir bar seizes, local hotspots will char the product. Use an overhead stirrer for scales >10g.

Q2: I see 50% starting material (4-OH) after workup. Why didn't it convert?

Diagnosis: Hydrolysis of POBr


 or insufficient activation.
Fix: 
  • Check Reagent: POBr

    
     must be white/pale yellow crystals. If it is orange liquid or sticky, it has hydrolyzed to phosphoric acid and HBr. Distill it or buy a fresh bottle. 
    
  • Moisture: Did you dry the starting material? (See Phase 1). Water destroys POBr

    
     faster than POBr
    
    
    
    reacts with the substrate.
Q3: My yield is low (<20%), but TLC showed full conversion. Where is the product?

Diagnosis: Product loss to the aqueous phase. Fix:

  • The pH Trap: 4-Bromo-5,6,7,8-tetrahydroquinoline is a base. If your quench water is neutral (pH 7) or slightly acidic, a significant portion of the product remains protonated and water-soluble.

  • Solution: You must drive the pH > 10. Verify with a pH strip, not just litmus paper. Salting out (saturating the aqueous layer with NaCl) before extraction can also recover 10–15% more yield.

Q4: Can I use PBr instead of POBr ?

Answer: Generally, no .

  • Reasoning: The reaction mechanism for hydroxypyridines involves the formation of a phosphorodibromidate intermediate. POBr

    
     is significantly more efficient at generating this leaving group on the electron-deficient pyridine ring than PBr
    
    
    
    . PBr
    
    
    often requires a solvent (DMF) which complicates the high-temperature workup.

Mechanistic Insight

Understanding the mechanism clarifies why moisture control is non-negotiable.

Mechanism SM 4-OH-THQ (Pyridone Tautomer) Inter Intermediate (Phosphorodibromidate) SM->Inter Activation (140°C) POBr3 POBr3 POBr3->Inter Dead H3PO4 + HBr (Dead Reagent) POBr3->Dead Degradation Prod 4-Br-THQ (Product) Inter->Prod Nucleophilic Subst. (- PO2Br2-) Water H2O (Contaminant) Water->POBr3 Rapid Hydrolysis

Figure 2: Reaction pathway vs. degradation pathway.[1][2][3] Moisture competes directly with the activation step.

References

  • General Synthesis of Tetrahydroquinolines

    • Yi, N., et al. "Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines."[2] Journal of Organic Chemistry, 2023, 88, 11945-11953.[2]

  • POBr Bromination Methodology (Standard Protocol): Kaslow, C. E., & Marsh, M. M. "Bromination of Nitrogen Heterocycles." Journal of Organic Chemistry, 1947, 12(3), 456–459. (Foundational text for hydroxy-quinoline conversion). Note: While older, this remains the definitive mechanistic basis for high-temp POBr melts.
  • Precursor Synthesis (Conrad-Limpach Adaptation)

    • El-Gaby, M. S. A., et al. "Facile Synthesis of 5,6,7,8-Tetrahydropyrimido[4,5-b]quinoline Derivatives." Molecules, 2006, 11, 464-471.

  • Handling of Phosphorus Oxybromide

    • Organic Syntheses, Coll.[4] Vol. 2, p.359 (1943); Vol. 16, p.13 (1936). (Provides purification/distillation guides for degraded POBr

      
      ).
      
      

Sources

Solving catalyst poisoning in tetrahydroquinoline coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Catalyst Poisoning in Tetrahydroquinoline (THQ) Coupling Reactions

Status: Active Lead Scientist: Senior Application Scientist Last Updated: February 24, 2026

Introduction: The "Silent Killer" in THQ Chemistry

Welcome to the Catalyst Rescue Hub. If you are here, your reaction likely stalled at 20–30% conversion, or your C-H activation failed to initiate entirely.

In tetrahydroquinoline (THQ) coupling, the culprit is almost invariably Lewis Base Poisoning . The secondary amine nitrogen in the THQ scaffold is a potent


-donor. Unlike simple aryl amines, the THQ nitrogen is incorporated into a rigid ring system, reducing steric shielding around the lone pair. This allows it to bind irreversibly to electrophilic metal centers (Pd, Ir, Rh), forming a thermodynamic sink that shuts down the catalytic cycle.

This guide provides field-proven protocols to "mask" this nitrogen or sterically exclude it from the metal center.

Module 1: Diagnosis & Mechanism

Before attempting a rescue, confirm the diagnosis.[1] Catalyst poisoning by THQ manifests distinctly from oxidative addition failure or reductant decomposition.

Symptoms of THQ Poisoning:

  • The "Flash" Crash: Reaction initiates rapidly (color change) but stops within 15 minutes.

  • Zero Conversion in C-H Activation: Starting material remains untouched; catalyst precipitates as a black solid (Pd black) or forms an inactive coordinate complex.

  • Inhibition by Product: In hydrogenation (Quinoline

    
     THQ), the reaction slows drastically as THQ concentration increases.
    
Mechanism Visualization

The following diagram illustrates how the THQ nitrogen intercepts the catalytic cycle, forming an off-cycle resting state.

THQ_Poisoning cluster_legend Pathway Legend Pd0 Active Catalyst Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison DEAD END Stable Bis(THQ)-Pd Complex (Catalyst Sink) Pd0->Poison Direct Coordination Coord Amine Coordination (Substrate Binding) OxAdd->Coord THQ (Steric Control) OxAdd->Poison THQ (No Steric Bulk) Strong Sigma Binding RedElim Reductive Elimination (Product Release) Coord->RedElim Base/Heat RedElim->Pd0 Regeneration key1 Green: Active Cycle key2 Red: Poisoning Trap

Figure 1: The Kinetic vs. Thermodynamic trap. Without sufficient steric bulk on the ligand, the THQ nitrogen binds the metal center (Red Path), removing it from the catalytic cycle.

Module 2: Troubleshooting C-H Activation (The Lewis Acid Protocol)

Scenario: You are attempting C-H functionalization (e.g., arylation) on the benzenoid ring of THQ, but the reaction fails. Root Cause: The free N-H directs the metal to form a stable N-bound complex rather than activating the C-H bond.

The Solution: Lewis Acid Titration

By adding a Lewis acid, you sequester the nitrogen lone pair, rendering the THQ electronically similar to an uncoordinated arene. This is superior to N-protection (like Boc) because it saves two synthetic steps (protection/deprotection).

Protocol: The Boron Masking Technique

  • Preparation: In a glovebox, dissolve your THQ substrate (1.0 equiv) in the reaction solvent (e.g., Dioxane or Toluene).

  • Titration: Add 1.1 equivalents of Tris(pentafluorophenyl)borane (

    
    )  or Triphenylborane (
    
    
    
    )
    .
    • Why? These bulky Lewis acids bind the N-lone pair tightly but are labile enough to be removed during workup.

    • Observation: You may see a slight precipitate or color change; this is the Lewis Acid-Base adduct forming.

  • Catalyst Addition: Add your Pd catalyst (e.g.,

    
    ) and ligand after the adduct has formed (wait 15 mins).
    
  • Reaction: Run the C-H activation protocol as standard.

  • Workup (Crucial):

    • Quench with Ethylene Diamine or Ethanolamine (3.0 equiv).

    • Stir for 30 minutes. The diamine displaces the Boron from your THQ product.

    • Wash with water and extract.

Efficacy Comparison:

AdditiveProsConsRecommended For

Strong binding, air stable solidExpensiveHigh-value late-stage functionalization

Cheap, liquidCorrosive, can hydrolyzeEarly-stage scale-up

Very cheapHarsh, reacts with other functional groupsRobust, simple substrates
Module 3: Troubleshooting Buchwald-Hartwig Coupling

Scenario: You are coupling a THQ (as the nucleophile) with an aryl halide. The yield is low, or the reaction requires excessive catalyst loading.[2] Root Cause: Formation of inactive [Pd(THQ)2] species.

The Solution: Ligand Steric Overdrive

You must use ligands that are bulky enough to destabilize the N-Pd interaction, forcing the reductive elimination to occur.

Recommended Ligand Systems:

  • BrettPhos / RuPhos (Buchwald 3rd Gen):

    • Mechanism:[3][4][5][6][7][8][9][10] The large cyclohexyl/isopropyl groups on the biaryl backbone create a "roof" over the Pd center. This allows the amine to approach for bonding but prevents the tight binding required for poisoning.

    • Pre-catalyst:ALWAYS use G3 or G4 precatalysts (e.g., RuPhos Pd G4). Do not mix Pd2(dba)3 + Ligand in situ for THQs; the induction period allows poisoning to set in before the active catalyst forms.

  • NHC Ligands (PEPPSI-IPr):

    • Mechanism:[3][4][5][6][7][8][9][10] N-Heterocyclic Carbenes are stronger sigma-donors than the THQ nitrogen, effectively out-competing the substrate for the metal center.

Troubleshooting Flowchart:

Troubleshooting_Flow Start Buchwald Coupling Fails Check1 Is the Catalyst Pd(OAc)2 or Pd2(dba)3? Start->Check1 Action1 Switch to G3/G4 Precatalyst (Eliminate Induction Period) Check1->Action1 Yes Check2 Is the Ligand PPh3 or BINAP? Check1->Check2 No Action2 Switch to RuPhos (Secondary Amines) or BrettPhos (Primary) Check2->Action2 Yes Check3 Is the Base NaOtBu? Check2->Check3 No Action3 Switch to LHMDS or K3PO4 (Stronger bases can degrade THQ) Check3->Action3 Yes

Figure 2: Decision matrix for optimizing THQ cross-coupling conditions.

Module 4: Hydrogenation (Quinoline THQ)

Scenario: Hydrogenation of Quinoline stops before completion. Root Cause: Product Inhibition. The THQ product binds to the heterogeneous surface (Pd/C or Pt/C) more strongly than the Quinoline reactant, blocking the pores.

Protocol: The Acidic Solvent Switch

  • Solvent: Do not use neutral methanol/ethanol.

  • Modification: Use Acetic Acid or Methanol with 1.0 equiv HCl .

  • Mechanism: Protonation of the THQ product (

    
    ) converts the nitrogen into an ammonium salt (
    
    
    
    ). The ammonium species cannot coordinate to the metal surface and is expelled into the solution, freeing the active site for the next Quinoline molecule.
Frequently Asked Questions (FAQ)

Q1: Can I use Boc-protection to prevent poisoning? A: Yes, but with a caveat. N-Boc THQ is sterically bulky and electronically deactivated. While it prevents poisoning, it also drastically lowers the nucleophilicity for Buchwald coupling. For C-H activation, N-Boc is excellent (see Module 2), but often requires harsh conditions to install/remove. The Lewis Acid method is generally faster for screening.

Q2: My reaction turns black immediately. Is the catalyst dead? A: Yes. "Pd Black" formation indicates that the ligand has dissociated from the metal, and the metal has aggregated. In THQ chemistry, this usually means the THQ displaced the phosphine ligand. Solution: Increase the ligand-to-metal ratio to 2:1 or use a bidentate ligand like Xantphos (if compatible) to enforce chelation.

Q3: Why does my THQ coupling work with Aryl Bromides but fails with Aryl Chlorides? A: Aryl chlorides require a more electron-rich catalyst for oxidative addition. However, electron-rich catalysts are more susceptible to Lewis base poisoning by the THQ nitrogen. Fix: Use a Palladacycle precatalyst (e.g., XPhos Pd G4) . The rapid oxidative addition of the precatalyst ensures the cycle starts immediately, minimizing the window for poisoning.

References
  • Morressier. (2019). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis.[11] Vertex AI Search. 11[9]

  • National Institutes of Health (NIH). (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Vertex AI Search. 12[9]

  • MDPI. (2025). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Vertex AI Search. 13[9]

  • Organic Chemistry Portal. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes.[6] Vertex AI Search. 6[9]

  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Vertex AI Search. 7

Sources

Technical Support Center: Optimization of Solvent Systems for Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of solvent systems in reactions involving brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during synthesis and functionalization. This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My yield for the bromination of a heterocycle is consistently low. What are the most likely solvent-related causes?

Low yields in bromination reactions can often be attributed to several factors related to the solvent system.[1][2] Incomplete dehydrobromination, side reactions, and product loss during workup are common culprits.[2] The choice of solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction rate. For instance, in electrophilic brominations, the solvent polarity can affect the reactivity of the brominating agent.[3][4] In some cases, using a mixture of an organic solvent and water can suppress side reactions like hydrodehalogenation in palladium-catalyzed couplings.[5]

Q2: I'm observing significant debromination as a side reaction in my cross-coupling experiment. How can the solvent choice help minimize this?

Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[5] This can be particularly problematic in palladium-catalyzed reactions. The solvent can act as a hydride source, or impurities within the solvent can contribute to this unwanted reaction.[5] To minimize debromination, ensure your solvents are anhydrous and of high purity. In some Suzuki-Miyaura reactions, using a weaker inorganic base like K₃PO₄ or Cs₂CO₃ in a mixed solvent system (e.g., organic solvent with water) can suppress this side reaction.[5]

Q3: What is the general role of polar aprotic vs. polar protic solvents in reactions with brominated heterocycles?

The choice between polar aprotic and polar protic solvents is critical and depends on the reaction mechanism.

  • Polar aprotic solvents (e.g., DMF, DMSO, THF, 1,4-dioxane) are generally favored in many cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[6][7][8][9] They are effective at dissolving a wide range of organic compounds and inorganic salts.[6] For instance, in SN2 reactions, polar aprotic solvents can enhance the reactivity of the nucleophile.[10]

  • Polar protic solvents (e.g., water, alcohols) can stabilize charged intermediates.[10] In SN1 reactions, they can speed up the reaction rate by stabilizing the carbocation-like transition state.[10] However, in reactions involving strong nucleophiles, the highly positive hydrogen in polar protic solvents can interact with and deactivate the nucleophile.[10]

Q4: How does solvent choice impact the purification of my brominated heterocyclic product?

Solvent selection during the reaction can have a significant impact on the ease of purification. High-boiling point polar solvents like DMF and acetonitrile can be difficult to remove completely.[9][11] If your product has similar polarity to these solvents, chromatographic separation can be challenging. Whenever possible, consider using less polar or more volatile solvents that are easier to remove during workup. For basic heterocyclic compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the chromatography eluent can improve separation.[12]

Q5: Are there "greener" solvent alternatives for reactions involving brominated heterocycles?

Yes, there is a growing emphasis on using more environmentally friendly solvents.[13] For instance, in Buchwald-Hartwig aminations, while toluene and xylene are common, there are reports of successful reactions in water or even neat (solvent-free).[7] For brominations, methods using a bromide-bromate couple in an aqueous medium have been developed as a benign alternative to traditional brominating agents in organic solvents.[14]

Troubleshooting Guides

This section provides detailed guidance for specific experimental problems.

Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Low yields in these critical C-C and C-N bond-forming reactions are a frequent challenge.

Potential Cause 1: Suboptimal Solvent System

  • Diagnosis: The chosen solvent may not adequately dissolve all reagents (starting material, catalyst, base), leading to a heterogeneous mixture and poor reaction kinetics. The solvent might also be participating in side reactions.

  • Solution:

    • Solubility Check: Before setting up the reaction, perform a solubility test with your starting materials and the chosen solvent.

    • Solvent Screening: If solubility is an issue, screen a range of solvents. For Suzuki couplings, common choices include 1,4-dioxane, THF, and toluene, often with a small amount of water.[15][16][17] For Buchwald-Hartwig aminations, toluene, xylene, and 1,4-dioxane are frequently used.[7]

    • Aqueous Mixtures: For Suzuki reactions, a biphasic system (e.g., dioxane/water) can be beneficial, particularly when using inorganic bases like K₃PO₄.[15][18]

Potential Cause 2: Catalyst Deactivation

  • Diagnosis: The active Pd(0) catalyst is sensitive to oxygen.[5] Inadequate degassing of the solvent can lead to catalyst oxidation and deactivation, often observed as the formation of palladium black.[15]

  • Solution:

    • Thorough Degassing: Degas all solvents and reagents thoroughly before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[5]

Potential Cause 3: Inappropriate Base

  • Diagnosis: The base is crucial for the catalytic cycle, particularly the transmetalation step in Suzuki coupling.[15] An unsuitable base can lead to a stalled or slow reaction.

  • Solution:

    • Base Screening: Systematically screen different bases. For challenging substrates, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃.[15] For Buchwald-Hartwig aminations, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[16]

    • Base Purity: Ensure the base is anhydrous and finely powdered to maximize its reactivity.[15]

Experimental Protocol: General Starting Conditions for a Suzuki Coupling
  • Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine the brominated heterocycle (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[16]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[16]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[16]

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15]

Guide 2: Side Reactions in Lithiation and Bromine-Metal Exchange

The generation of organolithium or Grignard reagents from brominated heterocycles is a powerful tool, but can be plagued by side reactions.

Potential Cause 1: Intermolecular Quenching by Acidic Protons

  • Diagnosis: If your heterocycle or other reagents in the mixture contain acidic protons (e.g., N-H, O-H), the highly reactive organometallic intermediate can be quenched before it reacts with the desired electrophile.[19]

  • Solution:

    • Modified Protocol: A combination of i-PrMgCl and n-BuLi can be used to perform a bromine-metal exchange in the presence of acidic protons under non-cryogenic conditions.[19] This method can prevent intermolecular quenching that often occurs when using an alkyllithium reagent alone.[19]

    • Excess Base: In some cases, using more than two equivalents of an organolithium reagent or another strong base can be employed to first deprotonate the acidic protons before the desired halogen-metal exchange occurs.[19]

Potential Cause 2: Low Yields in ortho-Lithiation/Bromination

  • Diagnosis: Direct bromination of an ortho-lithiated bromoarene often results in low yields due to competing side reactions.[20]

  • Solution:

    • Lithium-Zinc Transmetalation: A more efficient method involves transmetalating the aryllithium intermediate with ZnCl₂ to form a more stable arylzinc species.[20] Subsequent bromination of the arylzinc compound leads to significantly higher yields of the desired 1,2-dibromoarene.[20]

Visualizing the Troubleshooting Workflow for Low Yield in Cross-Coupling

Caption: Troubleshooting workflow for low cross-coupling yield.

Guide 3: Poor Regioselectivity in Electrophilic Bromination

Achieving the desired regioselectivity in the bromination of heterocycles can be challenging, as multiple positions on the ring may be susceptible to electrophilic attack.

Potential Cause 1: Solvent Influence on ortho:para Ratio

  • Diagnosis: In the bromination of phenols and other activated heterocycles, the solvent can significantly influence the ratio of ortho to para isomers.[21][22]

  • Solution:

    • Solvent Screening: The use of different solvents can alter the product distribution. For example, bromination of phenol with N-bromosuccinimide (NBS) in chlorinated solvents can lead to high ortho:para ratios.[21]

    • HBr Scavengers: The selectivity of reagents like NBS is not just due to providing a low concentration of bromine, but also their ability to scavenge the HBr byproduct, which can affect the isomer ratio.[21]

Potential Cause 2: Over-bromination

  • Diagnosis: Highly activated heterocyclic rings can undergo multiple brominations, leading to a mixture of mono-, di-, and poly-brominated products.[23]

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess or a 1:1 ratio may not be sufficient to prevent over-bromination in highly reactive systems. Consider using a sub-stoichiometric amount of the brominating agent and accept a lower conversion to maximize selectivity for the mono-brominated product.

    • Milder Brominating Agents: Employ less reactive brominating agents. For example, if Br₂ is too reactive, consider using NBS or another N-bromoimide.[11]

    • Temperature Control: Perform the reaction at a lower temperature to decrease the reaction rate and potentially improve selectivity.

Solvent Property Comparison Table
SolventDielectric Constant (ε)Boiling Point (°C)TypeCommon Applications
Toluene 2.4111NonpolarSuzuki, Buchwald-Hartwig[7][17]
Tetrahydrofuran (THF) 7.666Polar AproticSuzuki, Lithiations[15][24]
1,4-Dioxane 2.2101NonpolarSuzuki, Buchwald-Hartwig[7][9][15][25]
N,N-Dimethylformamide (DMF) 36.7153Polar AproticHeck, Suzuki[6][17]
Acetonitrile 37.582Polar AproticGeneral synthesis[9]
Water 80.1100Polar ProticSuzuki (co-solvent), "Green" Brominations[14][15]
Methanol 32.765Polar ProticGeneral synthesis[3]
Visualizing Solvent Effects on Reaction Pathways

Solvent_Effects Reactants Brominated Heterocycle + Reagents Polar_Aprotic Polar Aprotic Solvent (e.g., THF, Dioxane) Reactants->Polar_Aprotic In Polar_Protic Polar Protic Solvent (e.g., H2O, MeOH) Reactants->Polar_Protic In SN2_Pathway Favors SN2 Pathway (Enhanced Nucleophilicity) Polar_Aprotic->SN2_Pathway Cross_Coupling Favors Cross-Coupling (Reagent Solubility) Polar_Aprotic->Cross_Coupling SN1_Pathway Favors SN1 Pathway (Carbocation Stabilization) Polar_Protic->SN1_Pathway Nucleophile_Deactivation Potential Nucleophile Deactivation Polar_Protic->Nucleophile_Deactivation

Caption: Influence of solvent type on reaction pathways.

References

  • Menzel, K., Fisher, E. L., DiMichele, L., Frantz, D. E., Nelson, T. D., & Kress, M. H. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. The Journal of Organic Chemistry, 71(6), 2188–2191. [Link]

  • Chen, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(9), 2329. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Smith, R. C. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • ResearchGate. Solvent Screening for the Coupling of Bromobenzene with Secondary Amines. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Orito, Y. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. [Link]

  • Adimurthy, S., et al. (2006). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. Tetrahedron Letters, 47(34), 6051-6053. [Link]

  • Smith, R. C., & Whitwood, A. C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 48(18), 5956-5979. [Link]

  • Tkachov, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17947–17963. [Link]

  • Bailey, W. F., & Punzalan, E. R. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry, 71(6), 2188–2191. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4944. [Link]

  • University of California, Irvine. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]

  • University of Liverpool. Heterocyclic Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemical Science. (2024). A bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

  • National University of Singapore. Recent Advances in Bromination Reactions. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination. [Link]

  • Wikipedia. Metal–halogen exchange. [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Chemical Reviews, 90(6), 879-933. [Link]

  • ResearchGate. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. [Link]

  • Calò, V., Lopez, L., & Pesce, G. (1973). Solvent effect on the ortho: para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (4), 501-503. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. [Link]

  • Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield? [Link]

  • Reddit. (2018). Suzuki purification problem. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. The Journal of chemical physics, 121(8), 3845-3853. [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2151. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Reynolds, N. T., de Alaniz, J. R., & Rovis, T. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Journal of the American Chemical Society, 131(35), 12764–12766. [Link]

  • Tan, Y. Q., et al. (2021). Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach. Green Chemistry, 23(8), 3023-3029. [Link]

  • Scribd. Solvent Impact on Phenol Bromination. [Link]

  • PubMed. (2009). Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. [Link]

  • TARGETS IN HETEROCYCLIC SYSTEMS. (2003). Volume 7. [Link]

  • ResearchGate. (2026). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. [Link]

  • Klatt, T., et al. (2017). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 56(19), 5347-5351. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates, particularly when using aryl bromides as substrates. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your own laboratory settings.

This resource is structured as a series of frequently asked questions (FAQs) that directly address common problems. Each answer provides a detailed explanation of the potential causes and offers systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an aryl bromide is sluggish or shows no conversion. What are the most common culprits?

Low or no conversion in a Suzuki coupling reaction is a frequent issue that can often be traced back to a few key areas. These include the quality of your reagents, the integrity of your reaction setup, and the specific reaction conditions you've chosen.

A primary consideration should be the quality and stability of your boronic acid or its derivative.[1][2] Boronic acids are susceptible to degradation, particularly through a process called protodeboronation, where the carbon-boron bond is cleaved by a proton source.[1][3] This is especially prevalent with heteroaryl boronic acids.[1] It is highly recommended to use freshly acquired or recently purified boronic acids. For substrates known to be unstable, consider using more robust derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[1][4][5]

Another critical factor is the potential for catalyst deactivation. The active catalytic species in the Suzuki reaction is a Palladium(0) complex.[6][7] This species is sensitive to oxidation by atmospheric oxygen.[1] If your reaction mixture is not thoroughly deoxygenated, the Pd(0) can be oxidized to Pd(II), which is catalytically inactive for the initial oxidative addition step. This can also lead to an increase in side reactions like the homocoupling of boronic acids.[1][8]

Finally, the choice of base is crucial for activating the boronic acid for transmetalation.[9][10] An inappropriate or weak base can lead to a stalled reaction.

Q2: I'm observing a significant amount of a byproduct that appears to be my starting arene (dehalogenated aryl bromide). What causes this and how can I prevent it?

The formation of a dehalogenated byproduct, where the bromine atom is replaced by a hydrogen, is a common side reaction in Suzuki coupling.[11] This occurs when the aryl halide is reduced instead of undergoing cross-coupling.[11] The presence of this byproduct can be confirmed by analytical techniques such as TLC, GC-MS, or NMR spectroscopy.[11]

Several factors can promote dehalogenation:

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can favor this side reaction.[11]

  • Choice of Base: Strong bases, particularly alkoxides, can sometimes act as hydride donors or promote pathways leading to dehalogenation.[11]

  • Protic Solvents: The presence of protic solvents (e.g., alcohols) or even trace amounts of water can serve as a proton source for the dehalogenation process.[6][11]

  • Ligand Properties: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[11]

To minimize dehalogenation, consider the following adjustments:

  • Lower the Reaction Temperature: Try running the reaction at the lowest temperature that still allows for reasonable conversion of the starting material.[11]

  • Optimize Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting aryl bromide is consumed to avoid extended heating.[11]

  • Switch to a Weaker Base: Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong alkoxide bases.[11]

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents. If a protic co-solvent is necessary, minimize its amount.[11]

Q3: My reaction has turned black, and I'm seeing poor conversion. What does this indicate?

The formation of a black precipitate is typically indicative of the formation of palladium black, which consists of agglomerated palladium nanoparticles.[8][12] This is a visual sign of catalyst deactivation. While a slight darkening of the reaction mixture is common in many successful Suzuki couplings, a rapid and significant precipitation of a black solid, especially early in the reaction, often correlates with poor catalyst stability and incomplete conversion.[8]

This agglomeration reduces the number of active catalytic sites available to participate in the catalytic cycle, thereby slowing down or completely halting the reaction.[8] This can be caused by:

  • Insufficient Ligand: The phosphine ligand plays a crucial role in stabilizing the Pd(0) species and preventing its aggregation.[6] An inadequate amount of ligand relative to the palladium source can lead to the formation of palladium black.[1]

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen.[8]

  • High Catalyst Loading: While counterintuitive, using an excessively high concentration of palladium can sometimes accelerate the formation of palladium black through aggregation.[12]

To address this issue, ensure you are using an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1, depending on the specific ligand and precatalyst) and that your reaction is rigorously deoxygenated.[1]

Q4: I'm seeing a lot of homocoupling of my boronic acid. How can I suppress this side reaction?

The formation of a biaryl product derived from the coupling of two boronic acid molecules is another common side reaction.[6] This is often driven by the presence of oxidants, most commonly oxygen, in the reaction mixture.[1]

The primary strategies to minimize homocoupling are:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and the reaction headspace are thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using several freeze-pump-thaw cycles.[1]

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source, such as Pd(OAc)₂, requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to its homocoupling.[1] Using a precatalyst that is already in the Pd(0) state, like Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this issue.[1]

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Optimizing a Sluggish Suzuki Coupling Reaction

If your initial attempt at a Suzuki coupling with an aryl bromide has resulted in low conversion, a systematic optimization is necessary. The following workflow and experimental protocol provide a structured approach to identifying and resolving the issue.

Troubleshooting Workflow

G start Low Conversion Observed check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvent? - Active Catalyst? start->check_reagents check_setup 2. Assess Reaction Setup - Thoroughly Degassed? - Inert Atmosphere Maintained? check_reagents->check_setup Reagents OK optimize_base 3. Optimize Base - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) check_setup->optimize_base Setup OK optimize_ligand 4. Optimize Ligand - Screen different ligands (e.g., SPhos, XPhos, P(t-Bu)3) optimize_base->optimize_ligand No Improvement success Improved Conversion optimize_base->success Improvement optimize_temp 5. Optimize Temperature - Incrementally increase temperature optimize_ligand->optimize_temp No Improvement optimize_ligand->success Improvement optimize_temp->success Improvement

Caption: A systematic workflow for troubleshooting low conversion.

Experimental Protocol: Reaction Condition Screening

This protocol outlines a parallel screening experiment to efficiently test different bases and ligands.

Materials:

  • Aryl bromide (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Ligands (e.g., XPhos, SPhos, PPh₃, 2.5 mol%)

  • Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl bromide and phenylboronic acid in the chosen solvent.

    • Prepare separate stock solutions for the palladium precatalyst and each ligand.

  • Reaction Setup (under inert atmosphere):

    • To a series of labeled reaction vials containing stir bars, add the appropriate base.

    • Add the stock solution containing the aryl bromide and boronic acid to each vial.

    • Add the chosen solvent system.

    • Add the palladium precatalyst solution.

    • Add the respective ligand solution to each designated vial.

  • Execution:

    • Seal the vials tightly.

    • Place the vials in a heating block and stir vigorously at a starting temperature (e.g., 80-100 °C) for a predetermined time (e.g., 12 hours).[1][13]

  • Analysis:

    • After cooling to room temperature, take a small aliquot from each reaction mixture.

    • Analyze the conversion by TLC, GC, or LC-MS by comparing the consumption of the starting aryl bromide.

Data Interpretation:

VialBaseLigandConversion (%)
1K₃PO₄XPhos>95
2K₂CO₃XPhos60
3Cs₂CO₃XPhos85
4K₃PO₄SPhos>95
5K₃PO₄PPh₃<10

This table provides example data to illustrate how results can be organized.

Guide 2: The Suzuki Coupling Catalytic Cycle and Common Pitfalls

Understanding the catalytic cycle is essential for effective troubleshooting. Each step presents potential bottlenecks that can lead to low conversion.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_pitfalls Common Pitfalls Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Deactivation Catalyst Deactivation (Oxidation to Pd(II) or Formation of Pd Black) Pd0->Deactivation O₂ PdII_Aryl Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) OxAdd->PdII_Aryl SlowOxAdd Slow Oxidative Addition (Electron-rich Ar-Br, Ineffective Ligand) OxAdd->SlowOxAdd Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) (Transmetalation Complex) Transmetalation->PdII_Diaryl SlowTransmetalation Slow Transmetalation (Weak Base, Poor Boronic Acid Quality) Transmetalation->SlowTransmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The Suzuki catalytic cycle and key failure points.

  • Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl bromides (e.g., electron-rich systems).[2][7] The choice of an electron-rich and bulky phosphine ligand can significantly accelerate this step.[6][9]

  • Transmetalation: This step requires the activation of the organoboron species by a base.[7][9] If the base is too weak or if the boronic acid has degraded, this step will be slow or may not occur at all.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[7][9] Bulky ligands can promote this step.[6]

References
  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. ResearchGate. [Link]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Effect of solvent on the Suzuki reaction a. ResearchGate. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

  • Martin, R., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2016). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Fu, G. C., & Netherton, M. R. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. [Link]

  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. [Link]

  • Lloyd-Jones, G. C. (2004). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of C₉H₁₀BrN Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and materials science, the precise determination of a compound's elemental composition is a foundational step. It serves as the initial gatekeeper for verifying the identity and purity of a synthesized molecule. The molecular formula C₉H₁₀BrN represents a multitude of structural isomers, each with potentially unique chemical and biological properties. This guide provides an in-depth comparison of key analytical techniques for verifying the elemental composition of compounds with this formula, offering field-proven insights into experimental design and data interpretation.

Theoretical Composition: The Benchmark for Purity

Before any analysis, the theoretical elemental composition must be calculated. This provides the absolute benchmark against which all experimental data will be compared. For a compound with the molecular formula C₉H₁₀BrN, the molecular weight is 212.09 g/mol .[1] The expected mass percentages of each element are derived from the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and nitrogen (14.007 u).

Table 1: Theoretical Elemental Composition of C₉H₁₀BrN

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Percentage (%)
CarbonC12.0119108.09950.97
HydrogenH1.0081010.0804.75
BromineBr79.904179.90437.67
NitrogenN14.007114.0076.60
Total 212.090 100.00

It is critical to understand that this formula can represent numerous compounds, including isomers like 6-Bromo-1,2,3,4-tetrahydroquinoline and 5-bromo-1,2,3,4-tetrahydroisoquinoline.[1][2][3] While these isomers share the same elemental composition, their structural differences, which are typically elucidated by techniques like NMR or X-ray crystallography, lead to distinct physical and chemical properties.

Comparative Analysis of Key Methodologies

The two primary techniques for determining elemental composition are Combustion Analysis and High-Resolution Mass Spectrometry (HRMS). Each offers a distinct set of advantages and is suited for different analytical objectives.

Combustion Analysis (CHN/CHNS)

Combustion analysis is the classical, and still widely trusted, method for determining the mass fractions of carbon, hydrogen, and nitrogen in a pure organic sample.[4][5]

Causality of Experimental Choices: The core principle involves the complete and instantaneous oxidation of the sample through "flash combustion" in an excess of oxygen at temperatures around 1000°C.[4] This process reliably converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. The resulting gases are separated and quantified by a thermal conductivity detector (TCD).[6] This method's trustworthiness stems from its stoichiometric simplicity and the high precision of modern automated analyzers.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition, such as acetanilide.[6] This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried, pure C₉H₁₀BrN sample into a tin or silver capsule using an ultra-microbalance. The sample must be homogenous and free of solvent residues.

  • Analysis: The encapsulated sample is introduced into the combustion furnace of the analyzer.

  • Combustion & Reduction: The sample undergoes flash combustion in a stream of helium and injected oxygen. The resulting gas mixture (He, CO₂, H₂O, N₂) passes through a reduction furnace (typically containing copper) to convert any nitrogen oxides to N₂.

  • Separation & Detection: The gas mixture flows through a chromatographic column where CO₂, H₂O, and N₂ are separated. A thermal conductivity detector measures the concentration of each gas relative to the helium carrier gas.

  • Data Processing: The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight. The percentage of bromine is typically calculated by difference: %Br = 100% - (%C + %H + %N).

cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_results Data Output weigh 1. Weigh 1-3 mg of C₉H₁₀BrN Sample encapsulate 2. Place in Tin Capsule weigh->encapsulate combustion 3. Flash Combustion (~1000°C with O₂) encapsulate->combustion reduction 4. Reduction of NOx (Copper Furnace) combustion->reduction separation 5. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 6. Thermal Conductivity Detector (TCD) separation->detection calculation 7. Calculate %C, %H, %N detection->calculation bromine 8. Determine %Br by Difference calculation->bromine

Caption: Workflow of CHN elemental analysis by combustion.

High-Resolution Mass Spectrometry (HRMS)

HRMS offers a powerful, alternative approach that determines the elemental composition from a molecule's exact mass.[7] This technique is exceptionally sensitive and fast, making it ideal for confirming molecular formulas with very small amounts of material.

Causality of Experimental Choices: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with extremely high resolution (typically to four or five decimal places). The principle is that while atoms like carbon-12 and two deuterium atoms might have similar integer masses, their exact masses are distinct. By measuring the exact mass of the molecular ion, one can calculate a unique elemental formula that corresponds to that mass. The choice of a "soft" ionization technique like electrospray ionization (ESI) is often made to minimize fragmentation and maximize the abundance of the molecular ion peak, which is essential for this analysis.

  • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range using a well-defined calibration solution. This ensures high mass accuracy.

  • Sample Preparation: Prepare a dilute solution (typically in the low µg/mL to ng/mL range) of the C₉H₁₀BrN sample in a suitable solvent like methanol or acetonitrile.

  • Infusion/Injection: Introduce the sample into the ion source, often via direct infusion or through a liquid chromatography system.

  • Ionization: The sample is ionized, typically using ESI to produce the protonated molecule, [M+H]⁺.

  • Mass Analysis: The ions are guided into the high-resolution mass analyzer, which measures their exact m/z values.

  • Data Processing: The instrument's software reports the measured exact mass of the molecular ion. This experimental mass is then compared to the theoretical exact masses of potential formulas (including C₉H₁₀BrN) to find the best match, usually within a tolerance of < 5 ppm.

cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_results Data Interpretation dissolve 1. Prepare Dilute Solution (µg/mL - ng/mL) infusion 2. Sample Infusion/ Injection dissolve->infusion ionization 3. Soft Ionization (e.g., ESI) infusion->ionization analyzer 4. High-Resolution Mass Analyzer (TOF/Orbitrap) ionization->analyzer detection 5. Ion Detection analyzer->detection mass 6. Measure Exact Mass of [M+H]⁺ detection->mass formula 7. Match to Theoretical Formula within <5 ppm mass->formula

Caption: Workflow for molecular formula confirmation by HRMS.

Data Comparison and Interpretation

For a synthesized sample of a C₉H₁₀BrN isomer, the experimental results from both techniques should align closely with the theoretical values.

Table 2: Comparison of Theoretical vs. Hypothetical Experimental Data

TechniqueParameterCarbon (%)Hydrogen (%)Nitrogen (%)Bromine (%)
Theoretical Value 50.97 4.75 6.60 37.67
Combustion Analysis Result 50.894.716.55(37.85)¹
Deviation -0.08-0.04-0.05+0.18
HRMS Theoretical [M+H]⁺ 212.0078
Measured [M+H]⁺ 212.0075
Mass Error (ppm) -1.41

¹ Value determined by difference.

Interpretation of Results:

  • Combustion Analysis: The data shows a very close match to the theoretical values. Generally, a deviation of ±0.4% is considered acceptable for a pure compound. The small deviations seen here are within this limit and strongly support the assigned elemental composition.

  • HRMS: The measured exact mass of the protonated molecule is extremely close to the theoretical exact mass for C₉H₁₁BrN⁺. The mass error of -1.41 ppm is well within the typical acceptance criterion of < 5 ppm, providing very strong evidence for the proposed molecular formula.

Conclusion and Recommendations

Both Combustion Analysis and High-Resolution Mass Spectrometry are powerful, self-validating systems for the elemental analysis of C₉H₁₀BrN compounds.

  • Combustion Analysis is the gold standard for quantitative elemental composition. It provides a direct measure of the mass percentages of C, H, and N, making it the preferred method for confirming the purity of a bulk sample. Its primary limitation is the larger sample amount required and its destructive nature.

  • High-Resolution Mass Spectrometry excels at confirming a molecular formula with high confidence using minimal material.[7] It is incredibly fast and sensitive, making it an indispensable tool for high-throughput screening and for analyzing precious or scarce samples.

For drug development professionals and researchers, a dual approach is often optimal. HRMS can be used for rapid confirmation of the molecular formula during synthesis and screening, while the final, purified compound should be subjected to combustion analysis to provide definitive, quantitative proof of its elemental composition and purity.

References

  • PubChem. C9H10BrN - Explore. National Center for Biotechnology Information. [Link]

  • PubChem. C9H10BrNS - Explore. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 5-bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • Krivec, M., et al. (2020). Electronic Supporting information for: Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]

  • ResearchGate. (2018). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. [Link]

  • WebQC.org. Elemental Analysis tool. [Link]

  • University of Coimbra. Elemental Analysis. [Link]

  • Chemistry LibreTexts. (2026). 3.5: Empirical Formulas from Analysis. [Link]

  • Oklahoma State University–Stillwater. (n.d.). 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry. [Link]

  • Professor Dave Explains. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas [Video]. YouTube. [Link]

Sources

Safety Operating Guide

Mastering the Handling of 4-Bromo-5,6,7,8-tetrahydroquinoline: A Guide to Essential Safety and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: A Proactive Approach to Safety

Handling 4-Bromo-5,6,7,8-tetrahydroquinoline, a halogenated heterocyclic compound, necessitates a stringent adherence to safety protocols to mitigate potential risks. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring both personal safety and environmental compliance. The core principle of this guide is to foster a proactive safety culture that goes beyond mere compliance, embedding a deep understanding of the "why" behind each procedural step.

I. Essential Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is the foundational element of safe handling. The following table outlines the required PPE for various laboratory procedures involving 4-Bromo-5,6,7,8-tetrahydroquinoline.

PPE CategorySpecificationRationalePrimary Use Cases
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] Gloves should be inspected for integrity before each use and disposed of immediately after contact or signs of degradation.[2]To prevent skin contact, as the substance is likely to cause skin irritation.[2]All handling procedures.
Eye and Face Protection Tightly fitting safety goggles with side-shields.[7] A face shield should be worn over goggles when there is a significant risk of splashing.[1][7]To protect the eyes from accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1][2]All handling procedures, especially during bulk transfers or reactions.
Skin and Body Protection A flame-resistant laboratory coat (e.g., Nomex®) that is fully buttoned.[2][8] Long pants and closed-toe, closed-heel shoes are also required.[2][8] For larger quantities, a chemical-resistant apron is recommended.[1]To protect the skin and personal clothing from contamination.[1]All handling procedures.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood.[1][7] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with appropriate particulate filters is required.[2][7]To prevent the inhalation of dust particles or vapors, which may cause respiratory irritation.[1][2]Weighing, transferring solids, and any procedure that may generate dust or aerosols.[7]

II. Operational Plan: A Step-by-Step Procedural Guide

Adherence to a systematic workflow is critical to minimizing exposure and ensuring reproducible, safe experimental outcomes.

A. Preparation and Handling
  • Work Area Preparation : Ensure that all manipulations of 4-Bromo-5,6,7,8-tetrahydroquinoline are performed within a certified and operational chemical fume hood.[1][7] Confirm that an emergency eyewash station and safety shower are readily accessible.[7]

  • Donning PPE : Before handling the chemical, put on all required PPE as outlined in the table above. The sequence for donning is typically gown, mask/respirator, goggles/face shield, and finally gloves.

  • Weighing and Transfer : When weighing the solid compound, use a disposable weigh boat. Handle any procedure that may generate dust with extreme care to minimize aerosolization.

  • Dissolution and Reaction : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Maintain a safe distance from the reaction vessel and use appropriate shielding for any exothermic or potentially vigorous reactions.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Enter Lab don_ppe Don PPE (Gown, Mask, Goggles, Gloves) prep_start->don_ppe prep_fume_hood Prepare Chemical Fume Hood don_ppe->prep_fume_hood gather_materials Gather Materials prep_fume_hood->gather_materials weigh_solid Weigh Solid Compound gather_materials->weigh_solid dissolve Dissolve in Solvent weigh_solid->dissolve conduct_reaction Conduct Reaction dissolve->conduct_reaction decontaminate Decontaminate Glassware & Surfaces conduct_reaction->decontaminate segregate_waste Segregate Waste (Halogenated Organics) decontaminate->segregate_waste doff_ppe Doff PPE (Gloves, Gown, Goggles, Mask) segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of 4-Bromo-5,6,7,8-tetrahydroquinoline.

B. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate : If the spill is large or you feel it is unsafe, evacuate the immediate area and alert others.

  • Contain : For small spills, use an inert absorbent material like sand or diatomaceous earth to contain the substance.[6][9] Do not use water, as this may increase the spread of contamination.[10]

  • Clean-up : Wearing appropriate PPE, carefully scoop the contained material into a designated hazardous waste container.[11]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

III. Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste materials containing 4-Bromo-5,6,7,8-tetrahydroquinoline must be treated as hazardous waste.[7]

A. Waste Segregation and Labeling
  • Solid Waste : All contaminated solid materials, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[1][10]

  • Liquid Waste : Solutions containing 4-Bromo-5,6,7,8-tetrahydroquinoline should also be collected in a labeled "Halogenated Organic Waste" container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Bromo-5,6,7,8-tetrahydroquinoline," and an approximate concentration.[10]

G cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway cluster_final Final Disposal start Waste Generated solid_waste Solid Waste (Gloves, Weigh Boats, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste empty_container Empty Original Container start->empty_container halogenated_solid 'Halogenated Organic Solid Waste' Container solid_waste->halogenated_solid halogenated_liquid 'Halogenated Organic Liquid Waste' Container liquid_waste->halogenated_liquid triple_rinse Triple Rinse with Solvent empty_container->triple_rinse licensed_disposal Licensed Hazardous Waste Disposal (Incineration) halogenated_solid->licensed_disposal halogenated_liquid->licensed_disposal rinsate_to_liquid Collect Rinsate triple_rinse->rinsate_to_liquid non_haz_disposal Dispose as Non-Hazardous Glass/Plastic triple_rinse->non_haz_disposal rinsate_to_liquid->halogenated_liquid

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.